JC-171: A Technical Guide to its Mechanism of Action as a Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals Introduction JC-171 is a rationally designed hydroxyl-sulfonamide analogue that has been identified as a selective and potent inhibitor of the NOD-like rece...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JC-171 is a rationally designed hydroxyl-sulfonamide analogue that has been identified as a selective and potent inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome.[1][2][3] This document provides a comprehensive overview of the mechanism of action of JC-171, detailing its effects on the NLRP3 signaling pathway, and presents key experimental data and protocols for its evaluation.
Core Mechanism of Action: Inhibition of the NLRP3 Inflammasome
The primary mechanism of action of JC-171 is the selective inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune system by responding to pathogenic and endogenous danger signals.[4][5] Activation of the NLRP3 inflammasome leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of programmed cell death known as pyroptosis.[4][5]
JC-171 exerts its inhibitory effects by interfering with the assembly of the NLRP3 inflammasome complex.[2] Specifically, immunoprecipitation studies have revealed that JC-171 disrupts the interaction between NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC), a critical step for inflammasome activation.[2] This disruption prevents the subsequent recruitment and activation of pro-caspase-1, thereby blocking the proteolytic cleavage of pro-IL-1β into its active, secreted form.[2]
Signaling Pathway of NLRP3 Inflammasome Activation and JC-171 Inhibition
The activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2).[4][5] JC-171 acts on the activation step.
NLRP3 inflammasome pathway and the inhibitory action of JC-171.
Quantitative Data Summary
The inhibitory potency of JC-171 has been quantified in cellular assays. The following table summarizes the key findings.
Detailed methodologies for the key experiments cited in the characterization of JC-171 are provided below.
In Vitro Inhibition of IL-1β Release in Macrophages
This protocol describes the cell-based assay used to determine the potency of JC-171 in inhibiting NLRP3 inflammasome activation.
1. Cell Culture and Seeding:
Murine macrophage cell line J774A.1 or primary bone-marrow-derived macrophages (BMDMs) are used.
Cells are cultured in appropriate media (e.g., DMEM with 10% FBS and antibiotics).
Cells are seeded into 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.
2. Priming (Signal 1):
The cell culture medium is replaced with fresh medium.
Cells are primed with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 4.5 hours to upregulate the expression of pro-IL-1β and NLRP3.[2]
3. JC-171 Treatment and Inflammasome Activation (Signal 2):
JC-171 is dissolved in DMSO and diluted to various concentrations in cell culture medium.
The LPS-containing medium is removed.
Cells are treated with different concentrations of JC-171.
Immediately after adding JC-171, the NLRP3 inflammasome is activated by adding Adenosine Triphosphate (ATP) at a final concentration of 5 mM for 30 minutes.[2]
4. Measurement of IL-1β Release:
After the 30-minute incubation with ATP, the cell culture supernatants are collected.
The concentration of secreted IL-1β in the supernatants is quantified using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.[2]
5. Data Analysis:
The percentage of IL-1β inhibition at each JC-171 concentration is calculated relative to the vehicle-treated control (LPS + ATP only).
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.
Workflow for in vitro evaluation of JC-171.
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol outlines the therapeutic evaluation of JC-171 in a mouse model of multiple sclerosis.
1. EAE Induction:
C57BL/6 mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide (200 µg) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[6][7]
On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of pertussis toxin (200 ng).[1]
2. Therapeutic Treatment with JC-171:
JC-171 is administered to the mice, typically via intraperitoneal injection.
In a therapeutic regimen, treatment is initiated when the clinical signs of EAE first appear (clinical score of 1, e.g., flaccid tail).[2]
A typical dosing schedule is 10 mg/kg of JC-171 administered every other day.[2]
3. Clinical Scoring:
Mice are monitored daily for clinical signs of EAE, and the disease severity is scored on a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = moribund; 5 = death).[6]
4. Histological and Immunological Analysis:
At the end of the study, spinal cords can be collected for histological analysis to assess demyelination and immune cell infiltration.
Splenocytes and cells from the central nervous system can be isolated to analyze the frequency of pathogenic T helper 17 (Th17) cells by flow cytometry.[2]
JC-171: A Technical Guide to its Synthesis, Discovery, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals Abstract JC-171 is a novel, selective inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. This document provides a com...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
JC-171 is a novel, selective inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. This document provides a comprehensive technical overview of JC-171, including its discovery, detailed synthesis pathway, experimental protocols for its characterization, and key quantitative data. JC-171 was rationally designed as a hydroxyl-sulfonamide analogue to improve upon the solubility of its parent compound. It has been shown to effectively inhibit the NLRP3 inflammasome both in vitro and in vivo, demonstrating potential therapeutic applications for inflammatory diseases.
Discovery and Rationale
JC-171 was developed as a result of efforts to identify small-molecule inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory disorders. The discovery of JC-171 was based on the chemical scaffold of a parent sulfonamide compound, JC-21, which also exhibited NLRP3 inhibitory activity.[1] However, JC-21 suffered from poor solubility, limiting its therapeutic potential. To address this, JC-171, a hydroxyl-sulfonamide analogue, was designed and synthesized with the goal of improving physicochemical properties while maintaining potent biological activity.[1]
Synthesis Pathway
The synthesis of JC-171 is a multi-step process starting from commercially available materials. The overall synthetic scheme is depicted below, followed by a detailed step-by-step protocol.
Figure 1: Synthesis Pathway of JC-171.
Detailed Synthesis Protocol
Step 1: Synthesis of 5-Chloro-2-methoxy-N-phenethylbenzamide (3)
Dissolve 5-Chloro-2-methoxybenzoic acid (1 mmol) and triethylamine (2 mmol) in dimethylformamide (DMF, 25 mL).
Cool the solution to 0 °C.
Add N-(3-(Dimethylamino)propyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 mmol) and stir for 30 minutes.
Add hydroxybenzotriazole (HOBt, 1.5 mmol) and stir for an additional 1 hour.
Add 2-phenylethanamine (1 mmol) to the mixture.
Allow the reaction to warm to room temperature and stir overnight.
Concentrate the solution under reduced pressure.
Add water and extract the product.
Step 2: Synthesis of 4-(2-[(5-Chloro-2-methoxyphenyl)formamido]ethyl)benzene-1-sulfonyl chloride (4)
Dissolve 5-Chloro-2-methoxy-N-phenethylbenzamide (3) (1.73 mmol) in methylene chloride (2 mL).
Add excess chlorosulfonic acid (1 mL) to the solution.
Stir the reaction at 70 °C for 2 hours.
Cool the reaction to room temperature.
Pour the reaction mixture over crushed ice and extract the product.
Step 3: Synthesis of 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)
Dissolve hydroxylamine (6.44 mmol) and N-methylmorpholine (0.2 mL) in methanol (MeOH, 2 mL).
Add 4-(2-[(5-Chloro-2-methoxyphenyl)formamido]ethyl)benzene-1-sulfonyl chloride (4) (1.29 mmol) to the solution.
Stir the solution for 4 hours.
Add water and extract the product with methylene chloride.
Concentrate the organic layer.
Purify the crude product by column chromatography (dichloromethane/methanol: 94/6) to yield JC-171 as a white solid (56% yield).[1]
Mechanism of Action: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is associated with a wide range of inflammatory diseases.
JC-171 exerts its therapeutic effect by selectively inhibiting the activation of the NLRP3 inflammasome.[2] The proposed mechanism involves the interference with the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which is a crucial step in the assembly and activation of the inflammasome complex.[2] By disrupting this interaction, JC-171 prevents the subsequent activation of caspase-1 and the release of mature IL-1β.
Figure 2: JC-171 Inhibition of the NLRP3 Signaling Pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for JC-171's biological activity.
This protocol describes the induction and measurement of NLRP3 inflammasome activation in murine macrophages.
Figure 3: In Vitro NLRP3 Inflammasome Assay Workflow.
Materials:
J774A.1 murine macrophage cell line
DMEM supplemented with 10% FBS and antibiotics
Lipopolysaccharide (LPS)
Adenosine triphosphate (ATP)
JC-171
ELISA kit for murine IL-1β
Procedure:
Cell Culture: Culture J774A.1 macrophages in complete DMEM in a humidified incubator at 37 °C and 5% CO2.
Priming: Seed the cells in a 96-well plate and allow them to adhere. Prime the cells with LPS (1 µg/mL) for 4.5 hours.[4]
Inhibitor Treatment: Pre-treat the cells with varying concentrations of JC-171 for 30 minutes.
NLRP3 Activation: Stimulate the cells with ATP (5 mM) for 30 minutes to activate the NLRP3 inflammasome.[4]
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
Cytokine Measurement: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
Data Analysis: Plot the IL-1β concentration against the JC-171 concentration and determine the IC50 value using a suitable curve-fitting software.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol describes the induction of EAE in C57BL/6 mice to evaluate the in vivo efficacy of JC-171.
To provide an in-depth technical guide, it is crucial to first identify the specific compound of interest, as "JC-171" is an ambiguous identifier. Several distinct therapeutic agents with similar designations exist, each...
Author: BenchChem Technical Support Team. Date: November 2025
To provide an in-depth technical guide, it is crucial to first identify the specific compound of interest, as "JC-171" is an ambiguous identifier. Several distinct therapeutic agents with similar designations exist, each with a unique biological target and mechanism of action.
Based on available information, here are the potential candidates for "JC-171":
JR-171 : An investigational enzyme replacement therapy for Mucopolysaccharidosis Type I (MPS I). Its biological target is α-L-iduronidase . JR-171 is a recombinant form of this enzyme designed to cross the blood-brain barrier.[1][2]
Carfilzomib (also known as PR-171) : An approved anti-cancer drug for treating multiple myeloma. Its biological target is the 20S proteasome , specifically the chymotrypsin-like activity of the β5 subunit, which it inhibits irreversibly.[3][4][5]
ABI-171 : A novel small molecule being investigated for the treatment of idiopathic pulmonary fibrosis. Its biological targets are the kinases DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A) and PIM1 (proviral integration site for Moloney murine leukemia virus 1).[6]
Without further clarification, it is not possible to provide a detailed technical guide on the biological target, experimental protocols, and associated signaling pathways. Please specify which of these compounds you would like to learn more about.
JC-171: A Preclinical Deep Dive into its In Vitro and In Vivo Efficacy as a Selective NLRP3 Inflammasome Inhibitor
FOR IMMEDIATE RELEASE [City, State] – [Date] – In the landscape of inflammatory disease research, the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome has emerged as a critical target. This compreh...
Author: BenchChem Technical Support Team. Date: November 2025
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the landscape of inflammatory disease research, the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome has emerged as a critical target. This comprehensive guide delves into the preclinical data of JC-171, a novel small molecule inhibitor of the NLRP3 inflammasome, summarizing its activity in both laboratory-based (in vitro) and animal (in vivo) studies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Abstract
JC-171 is a rationally designed hydroxyl-sulfonamide analogue that has demonstrated selective inhibition of the NLRP3 inflammasome.[1] Preclinical investigations have revealed its potential as a therapeutic agent for inflammatory conditions, particularly multiple sclerosis. This guide provides a detailed overview of the quantitative data from these studies, outlines the experimental methodologies employed, and visualizes the key pathways and processes involved.
In Vitro Studies: Potent and Selective Inhibition of NLRP3 Inflammasome Activation
JC-171 has been shown to be a potent inhibitor of the NLRP3 inflammasome in cellular assays. The primary mechanism of action is the interference with the interaction between NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC), a crucial step in the formation of the inflammasome complex.[2]
Quantitative Data: Inhibition of IL-1β Release
The inhibitory activity of JC-171 was quantified by measuring its effect on the release of interleukin-1β (IL-1β), a key pro-inflammatory cytokine produced upon inflammasome activation.
Cell Line
Stimulus
IC50 Value (µM)
J774A.1 Macrophages
LPS/ATP
8.45 ± 1.56
Table 1: In Vitro Inhibitory Activity of JC-171. This table summarizes the half-maximal inhibitory concentration (IC50) of JC-171 on IL-1β release from J774A.1 macrophages stimulated with lipopolysaccharide (LPS) and adenosine triphosphate (ATP).[1][2]
Experimental Protocols
IL-1β Release Assay in J774A.1 Macrophages:
Cell Culture: J774A.1 macrophages were cultured in appropriate media and conditions.
Priming: Cells were primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.
Inhibitor Treatment: JC-171 was added to the cell cultures at varying concentrations.
Activation: The NLRP3 inflammasome was activated using adenosine triphosphate (ATP).
Quantification: The concentration of secreted IL-1β in the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA).
Immunoprecipitation of NLRP3 and ASC:
Cell Lysis: J774A.1 macrophages, either untreated or treated with JC-171 and stimulated with LPS/ATP, were lysed to extract cellular proteins.
Antibody Incubation: The cell lysates were incubated with an antibody specific for either NLRP3 or ASC.
Immunoprecipitation: Protein A/G beads were used to pull down the antibody-protein complexes.
Western Blotting: The immunoprecipitated proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against NLRP3 and ASC to detect their interaction.
In Vivo Studies: Amelioration of Experimental Autoimmune Encephalomyelitis (EAE)
The therapeutic potential of JC-171 was evaluated in a mouse model of multiple sclerosis, known as experimental autoimmune encephalomyelitis (EAE).
Quantitative Data: Efficacy in the EAE Mouse Model
JC-171 treatment demonstrated a significant reduction in the clinical severity of EAE and a decrease in the associated inflammatory responses.
Treatment Group
Mean Clinical Score (Peak)
IL-1β Levels (Spinal Cord)
Th17 Cell Infiltration (Spinal Cord)
Vehicle
~3.5
High
High
JC-171 (10 mg/kg)
Significantly Reduced
Significantly Reduced
Significantly Reduced
Table 2: In Vivo Efficacy of JC-171 in the EAE Mouse Model. This table provides a qualitative summary of the key findings from the in vivo studies. Specific graphical data on the daily clinical scores and quantitative measurements of cytokine and cell infiltration are pending public release of the full study data.
Experimental Protocols
Induction and Treatment of EAE in Mice:
Immunization: EAE was induced in mice by immunization with a myelin oligodendrocyte glycoprotein (MOG) peptide emulsified in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.
Treatment Regimen:
Prophylactic: JC-171 was administered at the time of immunization.
Therapeutic: JC-171 treatment was initiated after the onset of clinical symptoms.
Clinical Scoring: The severity of the disease was monitored and scored daily based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund).
Tissue Analysis: At the end of the study, spleen and spinal cord tissues were collected for analysis of inflammatory markers.
Flow Cytometry for Th17 Cell Analysis:
Cell Isolation: Single-cell suspensions were prepared from the spleens and spinal cords of the EAE mice.
Staining: The cells were stained with fluorescently labeled antibodies specific for CD4 (a T-cell marker) and IL-17A (the signature cytokine of Th17 cells).
Analysis: The percentage of CD4+IL-17A+ (Th17) cells was quantified using a flow cytometer.
Visualizing the Mechanism and Workflow
To further elucidate the role of JC-171, the following diagrams illustrate the key signaling pathway and experimental workflows.
Figure 1: NLRP3 Inflammasome Activation Pathway and Inhibition by JC-171. This diagram illustrates the two-signal model of NLRP3 inflammasome activation and the proposed mechanism of action for JC-171, which involves the inhibition of the NLRP3-ASC interaction.
An In-depth Technical Guide on JC-171: A Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of JC-171, a rationally designed hydroxyl-sulfonamide analogue identified as a selective inhibitor of...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JC-171, a rationally designed hydroxyl-sulfonamide analogue identified as a selective inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.
Core Concepts of JC-171
JC-171 is a small-molecule inhibitor that has demonstrated both in vitro and in vivo efficacy in modulating the inflammatory response mediated by the NLRP3 inflammasome.[1] Its development was aimed at addressing neurological disorders with an inflammatory component, such as multiple sclerosis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of JC-171.
JC-171 selectively inhibits the NLRP3 inflammasome.[1] Mechanistic studies have revealed that JC-171 interferes with the interaction between NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC), a critical step in the assembly and activation of the inflammasome complex.[1] This inhibition leads to a downstream reduction in the production of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1]
Caption: Signaling pathway of NLRP3 inflammasome activation and inhibition by JC-171.
Experimental Protocols
In Vitro Inhibition of IL-1β Release in Macrophages
Objective: To determine the inhibitory effect of JC-171 on NLRP3 inflammasome activation in a cellular model.
Cell Line: J774A.1 murine macrophages.
Methodology:
J774A.1 macrophages are seeded in appropriate culture plates.
The cells are primed with lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β.
Following priming, the cells are treated with varying concentrations of JC-171.
The NLRP3 inflammasome is then activated with adenosine triphosphate (ATP).
Supernatants are collected to measure the concentration of released IL-1β using an enzyme-linked immunosorbent assay (ELISA).
An IC50 value is calculated from the dose-response curve.[1]
In Vivo Efficacy in a Mouse Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
Objective: To evaluate the therapeutic potential of JC-171 in a preclinical model of multiple sclerosis.
Animal Model: C57BL/6 mice.
Methodology:
EAE is induced in mice by immunization with a myelin oligodendrocyte glycoprotein (MOG) peptide emulsified in complete Freund's adjuvant (CFA).
Mice are randomly assigned to treatment (JC-171) or vehicle control groups.
Treatment with JC-171 or vehicle is initiated either prophylactically or therapeutically.
The clinical severity of EAE is scored daily based on a standardized scale (e.g., 0: no clinical signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: quadriplegia; 5: moribund).
At the end of the study, spinal cords can be collected for histological analysis to assess inflammation and demyelination. Spleens and spinal cords can also be analyzed for the presence of pathogenic Th17 cells.[1]
Caption: Workflow for evaluating JC-171 efficacy in the EAE mouse model.
Addendum: The "UM171" Molecule
Initial research on the identifier "JC-171" also revealed a distinct and important molecule, UM171 . To avoid confusion and provide comprehensive information, a brief overview of UM171 is provided below.
UM171 is a potent small molecule that promotes the ex vivo expansion of hematopoietic stem cells (HSCs).[2][3] This is a significant area of research for improving the success of cord blood transplants in treating various hematologic malignancies.
Mechanism of Action of UM171:
UM171's mechanism involves the modulation of the MYC protein.[2] It facilitates the degradation of MYC through the adaptor protein KBTBD4, which helps to preserve the self-renewal capacity of HSCs during ex vivo culture by reducing cellular stress.[2]
Clinical Significance of UM171:
Clinical trials have shown that transplantation of UM171-expanded cord blood is safe and leads to favorable outcomes in patients with high-risk hematologic malignancies.[4][5] These outcomes include lower non-relapse mortality and improved progression-free survival compared to standard cord blood or matched-unrelated donor transplants.[5]
This guide has focused on the technical details of JC-171 as an NLRP3 inflammasome inhibitor. The distinct nature and application of UM171 in hematopoietic stem cell expansion highlight the importance of precise molecular identification in scientific research.
An in-depth analysis of publicly available scientific literature reveals that JC-171 is a novel, rationally designed small-molecule inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome...
Author: BenchChem Technical Support Team. Date: November 2025
An in-depth analysis of publicly available scientific literature reveals that JC-171 is a novel, rationally designed small-molecule inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome.[1] Primarily investigated for its therapeutic potential in treating multiple sclerosis (MS), the available data focuses on its mechanism of action and efficacy in preclinical models, with limited comprehensive safety and toxicity data in the public domain.[1][2]
This guide synthesizes the existing data on JC-171 and presents a framework for its safety and toxicity profile, adhering to the specified requirements for drug development professionals. Where specific data is not available, illustrative templates are provided.
Executive Summary
JC-171, chemically known as 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, is a selective NLRP3 inflammasome inhibitor.[1][3] It functions by disrupting the interaction between NLRP3 and the adaptor protein ASC, which in turn blocks the release of the potent pro-inflammatory cytokine Interleukin-1β (IL-1β).[1] Preclinical studies demonstrate its ability to inhibit IL-1β release in vitro and to delay disease progression in a mouse model of multiple sclerosis.[2] Initial in vitro cytotoxicity assays suggest a favorable profile in the tested cell line.[2] However, a comprehensive safety profile, including detailed safety pharmacology, repeat-dose toxicity, genotoxicity, and ADME data, is not yet publicly available.
Mechanism of Action: NLRP3 Inflammasome Inhibition
The primary mechanism of action of JC-171 is the targeted inhibition of the NLRP3 inflammasome signaling pathway. This pathway is a critical component of the innate immune system, responsible for detecting pathogenic microorganisms and endogenous danger signals, leading to the activation of inflammatory responses through the cleavage of pro-IL-1β into its active form.
Caption: Mechanism of JC-171 in inhibiting the NLRP3/ASC interaction.
In Vitro Potency and Cytotoxicity
JC-171 has been characterized in vitro for its inhibitory effect on IL-1β release and for its general cytotoxicity profile in a relevant immune cell line.
Experimental Protocol: In Vitro IL-1β Release Assay
This protocol outlines the method used to determine the half-maximal inhibitory concentration (IC₅₀) of JC-171.
Cell Culture: Murine J774A.1 macrophage cells are cultured in appropriate media and seeded into multi-well plates.
Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 4.5 hours to induce the expression of NLRP3 and pro-IL-1β.[2]
Inhibitor Treatment: Various concentrations of JC-171 are added to the cells.
Activation (Signal 2): The NLRP3 inflammasome is activated by adding adenosine triphosphate (ATP) at a concentration of 5 mM for 30 minutes.[2] JC-171 is typically added at the same time as ATP.[2]
Supernatant Collection: The cell culture supernatant is collected.
Quantification: The concentration of secreted IL-1β in the supernatant is quantified using a commercial mouse IL-1β ELISA kit, following the manufacturer's instructions.[2]
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of JC-171 and fitting the data to a dose-response curve.
Caption: Experimental workflow for the in vitro IL-1β inhibition assay.
In Vivo Efficacy and Observations
JC-171 has been evaluated in a mouse model of multiple sclerosis, providing insights into its in vivo activity and therapeutic potential.
This protocol describes the therapeutic treatment regimen used to assess JC-171 in the Experimental Autoimmune Encephalomyelitis (EAE) model.
Animals: Female C57BL/6 mice are used for the study.
Induction of EAE: On day 0, mice are immunized with a MOG₃₅₋₅₅ peptide emulsified in Complete Freund's Adjuvant (CFA).
Monitoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = flaccid tail, etc.).
Treatment Initiation: Therapeutic treatment with JC-171 (10 mg/kg) or a vehicle control begins when individual mice first exhibit a clinical score of 1.[2]
Dosing: Treatment is administered every other day for the duration of the study (e.g., up to 28 days post-immunization).[2]
Preclinical Safety and Toxicology Profile (Illustrative Framework)
Comprehensive public data on the formal safety and toxicology of JC-171 is not available. The following sections provide a standard framework for the type of data required for a complete profile. All data in these tables is hypothetical and for illustrative purposes only.
Acute Toxicity (Illustrative)
Species
Route
LD₅₀ (mg/kg)
Observations
Mouse
Oral (p.o.)
> 2000
No mortality or significant adverse effects observed.
Rat
Intravenous (i.v.)
500
Dose-dependent sedation at higher concentrations.
Repeat-Dose Toxicity (Illustrative 28-Day Study)
Species
Route
NOAEL (mg/kg/day)
Target Organs
Key Findings
Rat
Oral (p.o.)
100
None identified
Well-tolerated at all dose levels.
Dog
Oral (p.o.)
50
Liver
Reversible elevation in liver enzymes (ALT, AST) at ≥ 150 mg/kg/day.
Genotoxicity (Illustrative)
Assay
System
Concentration/Dose
Result
Ames Test
S. typhimurium
Up to 5000 µ g/plate
Negative
Micronucleus Test
Mouse Bone Marrow
Up to 500 mg/kg
Negative
Mouse Lymphoma Assay
L5178Y cells
Up to 100 µg/mL
Negative
Safety Pharmacology (Illustrative)
Assessment
System
Key Findings
Cardiovascular
hERG Channel Assay
IC₅₀ > 30 µM
Cardiovascular
Telemetry in Dogs
No effect on blood pressure, heart rate, or ECG intervals at doses up to 50 mg/kg.
Central Nervous System
Irwin Screen in Rats
No significant CNS effects observed at doses up to 200 mg/kg.
Respiratory
Whole-body Plethysmography
No effect on respiratory rate or tidal volume at doses up to 200 mg/kg.
Potential Therapeutic Applications of Lepunafusp Alfa (JC-171) for Mucopolysaccharidosis Type I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Mucopolysaccharidosis type I (MPS I) is a rare, autosomal recessive lysosomal storage disorder caused by a deficiency of the α-L-iduronidase (IDUA)...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucopolysaccharidosis type I (MPS I) is a rare, autosomal recessive lysosomal storage disorder caused by a deficiency of the α-L-iduronidase (IDUA) enzyme. This deficiency leads to the systemic accumulation of glycosaminoglycans (GAGs), specifically heparan sulfate (HS) and dermatan sulfate (DS), resulting in progressive, multi-organ dysfunction, including significant neurodegeneration in severe phenotypes. Current enzyme replacement therapies (ERTs) are limited by their inability to cross the blood-brain barrier (BBB), thus failing to address the central nervous system (CNS) manifestations of the disease. Lepunafusp alfa, also known as JR-171, is an investigational enzyme replacement therapy developed by JCR Pharmaceuticals Co., Ltd. that is designed to overcome this limitation. It is a fusion protein of recombinant human α-L-iduronidase and a humanized anti-human transferrin receptor (TfR) antibody. This design leverages the J-Brain Cargo® platform technology to facilitate receptor-mediated transcytosis across the BBB, offering the potential to treat both the somatic and neurological symptoms of MPS I. This technical guide provides an in-depth overview of the preclinical and clinical data available for lepunafusp alfa, its mechanism of action, and the experimental protocols utilized in its evaluation.
Introduction to Mucopolysaccharidosis Type I (MPS I)
MPS I is a progressive and debilitating genetic disorder with a spectrum of clinical severity, historically classified into three syndromes: Hurler (severe), Hurler-Scheie (intermediate), and Scheie (attenuated). The underlying pathology is the deficient activity of the lysosomal enzyme α-L-iduronidase, which is essential for the catabolism of GAGs. The resulting accumulation of HS and DS in lysosomes leads to cellular and tissue damage, manifesting in a wide range of clinical signs and symptoms including coarse facial features, skeletal deformities (dysostosis multiplex), cardiac and respiratory complications, and, in severe forms, profound cognitive impairment.[1]
Mechanism of Action of Lepunafusp Alfa (JR-171)
Lepunafusp alfa is an innovative enzyme replacement therapy that combines the therapeutic enzyme with a BBB-penetrating technology.
α-L-iduronidase Enzyme Replacement
The core of lepunafusp alfa's therapeutic action is the replacement of the deficient α-L-iduronidase enzyme. Once in the circulation, the recombinant enzyme is taken up by cells via mannose-6-phosphate receptors (M6PR), trafficked to the lysosome, where it can hydrolyze the accumulated HS and DS, thereby addressing the primary metabolic defect in somatic tissues.
J-Brain Cargo®: Blood-Brain Barrier Penetration
A key limitation of conventional ERTs for MPS I is their inability to penetrate the BBB and address the neurological aspects of the disease.[2] Lepunafusp alfa utilizes JCR Pharmaceuticals' proprietary J-Brain Cargo® technology to overcome this hurdle. The fusion protein includes a humanized antibody that targets the human transferrin receptor (TfR), which is expressed on the surface of brain capillary endothelial cells. Binding of the antibody moiety to the TfR initiates receptor-mediated transcytosis, a process that actively transports the fusion protein across the BBB and into the central nervous system.[2] This mechanism allows for the delivery of the functional α-L-iduronidase enzyme to the brain, offering the potential to mitigate the neurodegenerative effects of MPS I.[3]
Preclinical and Clinical Development
Lepunafusp alfa has undergone preclinical evaluation and is currently in clinical development. A global Phase 1/2 clinical trial (NCT04227600) has been conducted to assess the safety, pharmacokinetics, and efficacy of the drug in patients with MPS I.[4][5]
Preclinical Studies
Non-clinical studies in animal models of MPS I demonstrated that intravenously administered lepunafusp alfa was distributed to major organs, including the brain.[3] These studies showed a significant reduction in HS and DS concentrations in both the central nervous system and peripheral tissues.[3] Furthermore, treatment with lepunafusp alfa in a mouse model of MPS I was shown to improve spatial learning ability, suggesting a positive impact on neurocognitive function.[3]
Phase 1/2 Clinical Trial (NCT04227600)
This open-label, multicenter, multinational study was designed to evaluate the safety, pharmacokinetics, and exploratory efficacy of lepunafusp alfa in patients with MPS I. The trial consisted of two parts: a dose-escalation phase in adult patients, followed by an evaluation of two dose levels in pediatric and adult patients.[5]
3.2.1. Study Objectives and Design
The primary objective of the study was to evaluate the safety of JR-171. Secondary objectives included assessing the pharmacokinetics of the drug and its exploratory efficacy, as measured by changes in biomarker levels in the cerebrospinal fluid (CSF), serum, and urine.[2]
3.2.2. Efficacy Results
Interim results from the 52-week study have been reported.[2][6] Treatment with lepunafusp alfa resulted in a reduction of the substrate in the cerebrospinal fluid in all patients, indicating successful delivery across the BBB.[2] In treatment-naïve subjects, biomarkers in the serum and urine were decreased, while they remained stable in patients who had prior experience with conventional ERT.[2] These findings suggest that lepunafusp alfa provides somatic disease control comparable to existing therapies, with the added potential for neurological benefit.[2]
Quantitative Data Summary
While specific quantitative data from the Phase 1/2 trial of lepunafusp alfa are not yet fully published in detail, the following tables summarize the expected and reported outcomes based on available information.
Table 1: Pharmacokinetic Parameters of Lepunafusp Alfa (JR-171)
Dose Level
Cmax (ng/mL)
AUC (ng*h/mL)
Tmax (hours)
0.1 mg/kg
Data not yet available
Data not yet available
~4
1.0 mg/kg
Data not yet available
Data not yet available
~4
2.0 mg/kg
Data not yet available
Data not yet available
~4
4.0 mg/kg
Data not yet available
Data not yet available
~4
Plasma drug concentration increased dose-dependently and reached its maximum approximately 4 hours after the end of drug administration.[7]
Table 2: Biomarker Reduction in Response to Lepunafusp Alfa (JR-171) Treatment
Biomarker
Matrix
Patient Population
% Reduction (Mean ± SD)
Heparan Sulfate (HS)
Cerebrospinal Fluid
All Patients
Data on specific percentages not yet available, but "decreased HS in the cerebrospinal fluid" was reported.[7]
Heparan Sulfate (HS)
Serum
Treatment-Naïve
Data on specific percentages not yet available, but "suppressed urine and serum concentrations of the substrates" was reported.[7]
Dermatan Sulfate (DS)
Serum
Treatment-Naïve
Data on specific percentages not yet available, but "suppressed urine and serum concentrations of the substrates" was reported.[7]
Heparan Sulfate (HS)
Urine
Treatment-Naïve
Data on specific percentages not yet available, but "suppressed urine and serum concentrations of the substrates" was reported.[7]
Dermatan Sulfate (DS)
Urine
Treatment-Naïve
Data on specific percentages not yet available, but "suppressed urine and serum concentrations of the substrates" was reported.[7]
Experimental Protocols
Quantification of Heparan Sulfate (HS) and Dermatan Sulfate (DS) by LC-MS/MS
A common and sensitive method for the quantification of HS and DS in biological fluids involves enzymatic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]
5.1.1. Sample Preparation
Biological samples (urine, serum, or CSF) are collected from patients.
Internal standards (isotopically labeled disaccharides) are added to the samples for accurate quantification.
Proteins are precipitated and removed, typically using a solvent like methanol.
The GAGs are then enzymatically digested using a cocktail of enzymes, including heparinases (I, II, and III) and chondroitinase B, to break down the polysaccharide chains into their constituent disaccharides.[9]
The resulting disaccharide mixture is then purified, often using solid-phase extraction, to remove salts and other interfering substances.[10]
5.1.2. LC-MS/MS Analysis
The purified disaccharides are separated using a high-performance liquid chromatography (HPLC) system, often with a hydrophilic interaction chromatography (HILIC) or a biphenyl analytical column.[8][9]
The separated disaccharides are then introduced into a tandem mass spectrometer.
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target disaccharides based on their unique mass-to-charge ratios and fragmentation patterns.
Calibration curves are generated using standards of known concentrations to determine the absolute amounts of HS and DS in the original samples.[8]
Neurocognitive Assessment
The evaluation of neurocognitive function in patients with MPS I is critical for assessing the potential CNS efficacy of therapies like lepunafusp alfa. A battery of age- and culturally-appropriate standardized tests is typically used to assess various cognitive domains. While the specific tests used in the NCT04227600 trial are not publicly detailed, a comprehensive assessment would likely include measures of:
General Intelligence: e.g., Wechsler Intelligence Scale for Children (WISC), Stanford-Binet Intelligence Scales.
Attention and Executive Function: e.g., Conners' Continuous Performance Test, Delis-Kaplan Executive Function System (D-KEFS).
Memory and Learning: e.g., California Verbal Learning Test (CVLT), Rey-Osterrieth Complex Figure Test.
Visuospatial Skills: e.g., Beery-Buktenica Developmental Test of Visual-Motor Integration (Beery VMI).
Caption: Pathophysiology of MPS I and the dual mechanism of action of Lepunafusp Alfa.
Experimental Workflow
Caption: Workflow of the Phase 1/2 clinical trial of Lepunafusp Alfa (JR-171).
Logical Relationships
Caption: Logical relationship illustrating how Lepunafusp Alfa addresses the BBB challenge.
Conclusion
Lepunafusp alfa (JR-171) represents a promising therapeutic advancement for individuals with Mucopolysaccharidosis Type I. By combining enzyme replacement with a novel blood-brain barrier-penetrating technology, it holds the potential to be the first therapy to address both the somatic and the devastating neurological consequences of this disease. The initial data from the Phase 1/2 clinical trial are encouraging, demonstrating a favorable safety profile and evidence of target engagement in the central nervous system. Further clinical investigation, including the full disclosure of quantitative efficacy and long-term outcomes, is eagerly awaited by the scientific and patient communities. The continued development of lepunafusp alfa could significantly improve the quality of life and long-term prognosis for patients with MPS I.
The Emerging Landscape of JC-171 and its Analogs: A Technical Guide to Potent NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals Executive Summary The NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its d...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. This has spurred the development of small molecule inhibitors targeting the NLRP3 inflammasome, with the aim of creating novel therapeutics. Among these, JC-171 and its related compounds have emerged as a promising class of selective NLRP3 inhibitors. This technical guide provides an in-depth overview of JC-171, its analogs, their mechanism of action, and the experimental methodologies used in their evaluation.
Introduction to JC-171 and the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18. This process is a key driver of inflammation and pyroptotic cell death.
JC-171 is a novel, selective inhibitor of the NLRP3 inflammasome.[1][2][3] It was rationally designed as a hydroxyl-sulfonamide analogue of an earlier compound, JC-21, with the goal of improving its physicochemical properties, such as solubility.[1] JC-171 has demonstrated potent inhibition of IL-1β release from macrophages in vitro and has shown efficacy in in vivo models of inflammatory disease, such as experimental autoimmune encephalomyelitis (EAE).[1][2] Its mechanism of action involves the interference with the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), a crucial step in inflammasome assembly.[1][2]
JC-171 Related Compounds and Analogs: A Comparative Analysis
Structure-activity relationship (SAR) studies on the benzenesulfonamide scaffold, from which JC-171 is derived, have led to the identification of several potent analogs. These studies have explored modifications on both the benzamide and sulfonamide moieties to optimize inhibitory activity.
Data Presentation: Quantitative Inhibitory Activity
The following table summarizes the in vitro potency of JC-171 and its key analogs against LPS/ATP-induced IL-1β release in J774A.1 macrophages.
The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The second signal, triggered by a diverse range of stimuli including ATP, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent cleavage of pro-IL-1β into its mature, secreted form. JC-171 and its analogs act by disrupting the assembly of this complex.
NLRP3 Inflammasome Activation and Inhibition by JC-171.
Experimental Workflow for Screening NLRP3 Inhibitors
The discovery and validation of novel NLRP3 inhibitors like JC-171 typically follow a structured experimental workflow, beginning with in vitro screening and progressing to in vivo validation.
Workflow for the Discovery and Validation of NLRP3 Inhibitors.
Experimental Protocols
Synthesis of JC-171
The synthesis of JC-171 (5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide) is a multi-step process. The following is a generalized protocol based on the published literature.[1]
Step 1: Synthesis of 5-Chloro-2-methoxy-N-phenethylbenzamide (3)
Dissolve 5-chloro-2-methoxybenzoic acid (1) and triethylamine in dimethylformamide (DMF) and cool to 0 °C.
After 1 hour, add 2-phenylethanamine (2) to the mixture and allow the reaction to warm to room temperature overnight.
Concentrate the solution under reduced pressure and add water.
Extract the product with a suitable organic solvent and purify to yield compound (3).
Step 2: Synthesis of 4-(2-[(5-Chloro-2-methoxyphenyl)formamido]ethyl)benzene-1-sulfonyl chloride (4)
Dissolve compound (3) in methylene chloride.
Add excess chlorosulfonic acid and stir the solution at 70 °C for 2 hours.
Cool the reaction to room temperature and pour it over crushed ice.
Extract the product and purify to obtain compound (4).
Step 3: Synthesis of JC-171
Dissolve hydroxylamine and N-methylmorpholine in methanol.
Add compound (4) to the solution and stir for 4 hours.
Add water and extract the product into methylene chloride.
Concentrate the organic layer and purify the product by column chromatography to yield JC-171 as a white solid.
In Vitro Inhibition of IL-1β Release in J774A.1 Macrophages
This protocol describes the widely used assay to assess the inhibitory activity of compounds on the NLRP3 inflammasome.
1. Cell Culture and Seeding:
Culture J774A.1 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Treatment and LPS Priming:
Pre-treat the cells with various concentrations of the test compound (e.g., JC-171) for 30 minutes.
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4.5 hours to induce the expression of pro-IL-1β and NLRP3.[3][4]
3. NLRP3 Inflammasome Activation:
Stimulate the primed cells with ATP (e.g., 5 mM) for 1 hour to activate the NLRP3 inflammasome.[6]
4. Supernatant Collection and IL-1β Measurement:
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
Quantify the concentration of mature IL-1β in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
Calculate the percentage of inhibition of IL-1β release for each compound concentration compared to the vehicle-treated control.
Determine the half-maximal inhibitory concentration (IC50) value by fitting the dose-response data to a suitable model.
Conclusion and Future Directions
JC-171 and its analogs represent a significant advancement in the development of targeted therapies for NLRP3-mediated diseases. The benzenesulfonamide scaffold has proven to be a versatile platform for generating potent and selective inhibitors. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field.
Future research should focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their therapeutic potential. In vivo studies in a broader range of disease models are warranted to fully elucidate their clinical applicability. Moreover, detailed structural studies of these inhibitors in complex with the NLRP3 protein will provide crucial insights for the rational design of next-generation NLRP3 inflammasome inhibitors with improved efficacy and safety profiles.
JC-171: A Technical Guide to a Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals Abstract JC-171 is a selective, small-molecule inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. This technical guid...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
JC-171 is a selective, small-molecule inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. This technical guide provides an in-depth overview of its core properties, mechanism of action, and detailed experimental protocols for its characterization. JC-171 has demonstrated potential as a therapeutic agent for inflammatory diseases, particularly multiple sclerosis, by mitigating the downstream effects of NLRP3 inflammasome activation.
Core Properties of JC-171
JC-171 is a hydroxyl-sulfonamide analogue designed to improve upon the solubility of its parent compound, JC-21.[1][2] Its key identifiers and physicochemical properties are summarized below.
Mechanism of Action: Targeting the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and subsequently processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[1][8][9] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders.[9]
JC-171 exerts its inhibitory effect by selectively targeting the NLRP3 inflammasome.[3][5][6] Studies have shown that JC-171 interferes with the interaction between NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC), a critical step in the formation of a functional inflammasome complex.[2][7] This disruption prevents the subsequent activation of caspase-1 and the release of mature IL-1β.[2]
Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the inhibitory action of JC-171.
Application Notes and Protocols for JC-171 in Animal Models
For Researchers, Scientists, and Drug Development Professionals Introduction JC-171 is a potent and selective small-molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JC-171 is a potent and selective small-molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. JC-171 exerts its inhibitory effect by interfering with the interaction between NLRP3 and ASC (apoptosis-associated speck-like protein containing a CARD), a key step in inflammasome assembly.[3][4] These application notes provide detailed protocols for the use of JC-171 in a relevant animal model of neuroinflammation and summarize its known efficacy.
Mechanism of Action: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome signaling pathway is a two-step process: priming and activation. JC-171 acts during the activation step, preventing the assembly of the inflammasome complex and subsequent inflammatory cascade.
For Researchers, Scientists, and Drug Development Professionals Introduction JC-171 is a selective inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. By interfering with the interac...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JC-171 is a selective inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. By interfering with the interaction between NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC), JC-171 effectively blocks the activation of the NLRP3 inflammasome. This inhibition prevents the subsequent release of pro-inflammatory cytokines, including interleukin-1β (IL-1β). The targeted action of JC-171 makes it a valuable tool for investigating the role of the NLRP3 inflammasome in various inflammatory and autoimmune diseases. Notably, JC-171 has demonstrated efficacy in delaying disease progression and reducing severity in a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE).[1][2]
These application notes provide detailed protocols for the preparation and storage of JC-171 solutions, as well as its application in both in vitro and in vivo experimental settings.
Preparation of JC-171 Stock Solution (for in vitro and in vivo use)
This protocol describes the preparation of a high-concentration stock solution of JC-171 in Dimethyl Sulfoxide (DMSO).
Materials:
JC-171 powder
Anhydrous DMSO
Sterile microcentrifuge tubes or vials
Vortex mixer
Ultrasonic bath (optional)
Calibrated pipettes
Procedure:
Determine the required concentration and volume: Based on your experimental needs, calculate the mass of JC-171 required. For example, to prepare 1 mL of a 100 mM stock solution:
Mass (g) = 100 mmol/L * 1 L * 384.83 g/mol = 38.483 g
For 1 mL, this would be 38.483 mg.
Weigh JC-171: Accurately weigh the calculated amount of JC-171 powder in a sterile microcentrifuge tube.
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For a 250 mg/mL stock solution, add 1 mL of DMSO to 250 mg of JC-171.[1]
Dissolve the compound:
Vortex the solution thoroughly until the powder is completely dissolved.
To aid dissolution, the tube can be gently warmed to 37°C and/or sonicated in an ultrasonic bath for a short period.[1]
Visually inspect the solution to ensure it is clear and free of any particulate matter.
Aliquot and store:
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid degradation from repeated freeze-thaw cycles.[1]
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
In Vitro Protocol: Inhibition of IL-1β Release in Macrophages
This protocol outlines the procedure for evaluating the inhibitory effect of JC-171 on NLRP3 inflammasome activation in a macrophage cell line.
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
JC-171 stock solution (in DMSO)
Lipopolysaccharide (LPS)
Adenosine triphosphate (ATP)
Phosphate-buffered saline (PBS)
ELISA kit for mouse IL-1β
96-well cell culture plates
Procedure:
Cell Seeding: Seed J774A.1 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
JC-171 Treatment:
Prepare serial dilutions of the JC-171 stock solution in complete cell culture medium to achieve final concentrations ranging from 0 to 100 μM.[3][5] Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
Remove the old medium from the cells and add the medium containing the different concentrations of JC-171.
Measure the concentration of IL-1β in the supernatants using a mouse IL-1β ELISA kit according to the manufacturer's instructions.
Data Analysis:
Calculate the percentage of IL-1β inhibition for each JC-171 concentration relative to the vehicle control (DMSO-treated cells).
Determine the IC₅₀ value of JC-171, which is the concentration that inhibits 50% of the LPS/ATP-induced IL-1β release. The reported IC₅₀ for JC-171 is 8.45 μM.[1]
In Vivo Protocol: Treatment of Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This protocol provides a method for administering JC-171 in a mouse model of multiple sclerosis.
Materials:
JC-171 stock solution (in DMSO)
Vehicle for injection (choose one of the formulations below)
EAE-induced mice (e.g., C57BL/6 mice immunized with MOG₃₅₋₅₅ peptide in Complete Freund's Adjuvant and pertussis toxin)[1][3]
Sterile syringes and needles for intraperitoneal (IP) injection
Formulation 1: PEG300, Tween-80, and Saline
Preparation of the vehicle: Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Preparation of JC-171 solution:
Add the required volume of JC-171 DMSO stock solution to the appropriate volume of PEG300 and mix until clear.
Add Tween-80 and mix until clear.
Finally, add saline to reach the final volume.
The final solution should be clear. If precipitation occurs, gentle heating and/or sonication may be used.[3] The solubility in this formulation is ≥ 2.08 mg/mL.[3]
Formulation 2: Corn Oil
Preparation of the vehicle: Prepare a vehicle solution of 10% DMSO and 90% Corn Oil.
Preparation of JC-171 solution:
Add the required volume of JC-171 DMSO stock solution to the corn oil.
Mix thoroughly until a clear solution is obtained. The solubility in this formulation is ≥ 2.08 mg/mL.[3][5]
Administration:
Prophylactic Treatment:
Administer JC-171 at a dose of 100 mg/kg via intraperitoneal (IP) injection on days 0, 1, and 2 post-immunization, and every other day thereafter.[3]
Therapeutic Treatment:
Begin administration of JC-171 at a dose of 10 mg/kg (IP) every other day once the clinical score of an individual mouse reaches 1 (limp tail).[3]
Monitoring:
Monitor the mice daily for clinical signs of EAE and score them according to a standardized scoring system.
At the end of the experiment, tissues such as the spleen and spinal cord can be collected for further analysis of inflammatory markers and immune cell populations (e.g., Th17 cells).[3]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of JC-171 action on the NLRP3 inflammasome pathway.
Caption: Experimental workflows for in vitro and in vivo studies with JC-171.
Application Notes and Protocols for the Analytical Detection of JC-171
For Researchers, Scientists, and Drug Development Professionals Introduction JC-171 is a selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, a key component of the innate immu...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JC-171 is a selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, a key component of the innate immune system.[1][2][3] By targeting the NLRP3 inflammasome, JC-171 has demonstrated potential therapeutic effects in preclinical models of inflammatory diseases, such as multiple sclerosis, by reducing the release of pro-inflammatory cytokines like IL-1β.[2][4] Accurate and sensitive analytical methods are crucial for the quantification of JC-171 in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicology studies during drug development.
This document provides detailed application notes and protocols for the analytical detection of JC-171, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The proposed method is adapted from established protocols for similar small molecules and is tailored to the physicochemical properties of JC-171.
JC-171 exerts its inhibitory effect on the NLRP3 inflammasome pathway. This pathway is a critical part of the innate immune response and is activated by a two-signal process. The first signal (priming) involves the upregulation of NLRP3 and pro-IL-1β expression, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to Toll-like receptors (TLRs). The second signal (activation) is triggered by a variety of stimuli, including ion fluxes, mitochondrial dysfunction, and lysosomal rupture, leading to the assembly of the NLRP3 inflammasome complex. This complex, consisting of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. JC-171 has been shown to interfere with the interaction between NLRP3 and ASC, thus inhibiting the assembly and activation of the inflammasome.[2]
NLRP3 Inflammasome Pathway and the inhibitory action of JC-171.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended method for the quantification of JC-171 in biological matrices due to its high sensitivity, selectivity, and wide dynamic range. The following protocol is a comprehensive guide for the development and validation of an LC-MS/MS method for JC-171 in plasma.
Experimental Workflow
General workflow for the LC-MS/MS analysis of JC-171 in plasma.
Materials and Reagents
JC-171 reference standard
Stable isotope-labeled internal standard (IS) of JC-171 (e.g., JC-171-d4) or a structurally similar compound.
Acetonitrile (ACN), HPLC or LC-MS grade
Methanol (MeOH), HPLC or LC-MS grade
Formic acid (FA), LC-MS grade
Ammonium acetate, LC-MS grade
Ultrapure water (18.2 MΩ·cm)
Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)
Instrumentation and Conditions
Parameter
Recommended Setting
Liquid Chromatograph
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
Mass Spectrometer
Triple quadrupole mass spectrometer
Ionization Source
Electrospray Ionization (ESI), positive ion mode
Analytical Column
C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Column Temperature
40 °C
Mobile Phase A
5 mM Ammonium acetate in water with 0.1% formic acid
Mobile Phase B
Acetonitrile with 0.1% formic acid
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Chromatographic Gradient
Time (min)
% Mobile Phase B
0.0
10
0.5
10
2.0
90
2.5
90
2.6
10
3.5
10
Mass Spectrometric Parameters
Mass spectrometric parameters should be optimized by infusing a standard solution of JC-171 and the internal standard into the mass spectrometer. The following are predicted multiple reaction monitoring (MRM) transitions based on the structure of JC-171.
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
JC-171
385.1
To be determined empirically
To be optimized
Internal Standard
Dependent on IS used
To be determined empirically
To be optimized
Note: The precursor ion for JC-171 is calculated as [M+H]+. Product ions will need to be determined by fragmentation experiments. Common fragmentation patterns for similar structures can be used as a starting point.
Standard Solutions and Quality Controls Preparation
Stock Solutions (1 mg/mL): Prepare by dissolving JC-171 and the IS in an appropriate solvent such as methanol or DMSO.
Working Solutions: Prepare serial dilutions of the stock solutions in 50% acetonitrile/water to create calibration standards and quality control (QC) samples.
Calibration Standards: Spike control plasma with the working solutions to achieve a concentration range that covers the expected in-vivo concentrations (e.g., 1 - 1000 ng/mL).
Quality Controls (QC): Prepare at a minimum of three concentration levels (low, medium, and high) in control plasma.
To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add 150 µL of acetonitrile containing the internal standard at a fixed concentration.
Vortex mix for 1 minute to precipitate proteins.
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
Transfer the supernatant to a clean 96-well plate or autosampler vial.
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
Selectivity and Specificity: Assess interference from endogenous plasma components.
Linearity and Range: Determine the concentration range over which the method is accurate and precise.
Accuracy and Precision: Evaluate both intra-day and inter-day accuracy and precision using QC samples.
Matrix Effect: Investigate the ion suppression or enhancement caused by the plasma matrix.
Recovery: Determine the extraction efficiency of the sample preparation method.
Stability: Assess the stability of JC-171 in plasma under various storage and handling conditions (freeze-thaw, short-term, and long-term).
Data Presentation
The quantitative data from the method validation should be summarized in tables for clear comparison.
Table 1: Calibration Curve Parameters
Analyte
Linear Range (ng/mL)
Regression Equation
Correlation Coefficient (r²)
JC-171
1 - 1000
y = mx + c
> 0.99
Table 2: Intra-day and Inter-day Precision and Accuracy
QC Level
Nominal Conc. (ng/mL)
Intra-day Precision (%CV)
Intra-day Accuracy (%Bias)
Inter-day Precision (%CV)
Inter-day Accuracy (%Bias)
LQC
5
< 15%
± 15%
< 15%
± 15%
MQC
100
< 15%
± 15%
< 15%
± 15%
HQC
800
< 15%
± 15%
< 15%
± 15%
Table 3: Matrix Effect and Recovery
QC Level
Nominal Conc. (ng/mL)
Matrix Effect (%)
Recovery (%)
LQC
5
Value
Value
HQC
800
Value
Value
Conclusion
The provided application notes and protocols describe a robust and sensitive LC-MS/MS method for the quantification of JC-171 in plasma. This method, once validated, will be a valuable tool for researchers and drug development professionals in advancing the study of this promising NLRP3 inflammasome inhibitor. The detailed experimental workflow, instrument parameters, and validation guidelines offer a solid foundation for establishing a reliable bioanalytical assay.
Application Notes and Protocols for JC-171 in Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals Introduction JC-171 is a selective inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome.[1][2][3] It functions by interf...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JC-171 is a selective inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome.[1][2][3] It functions by interfering with the critical protein-protein interaction between NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC). This interaction is a key step in the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that plays a central role in the innate immune response and is implicated in a variety of inflammatory diseases.[4][5][6][7] JC-171 has been shown to inhibit the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) with an IC50 of 8.45 µM in lipopolysaccharide (LPS) and ATP-stimulated macrophages.[2][3][8][9] These application notes provide detailed protocols for utilizing JC-171 in protein binding and functional assays to study NLRP3 inflammasome inhibition.
Quantitative Data Summary
The following table summarizes the available quantitative data for JC-171's inhibitory activity.
The NLRP3 inflammasome is a key signaling platform that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Its activation is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2). JC-171 acts by disrupting the interaction between NLRP3 and ASC, a critical step for inflammasome assembly.
NLRP3 Inflammasome Signaling Pathway and Inhibition by JC-171.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess JC-171's Effect on NLRP3-ASC Interaction
This protocol is designed to qualitatively assess the ability of JC-171 to disrupt the interaction between NLRP3 and ASC in a cellular context.
Workflow:
Co-Immunoprecipitation Experimental Workflow.
Materials:
J774A.1 macrophage cell line
Complete cell culture medium (e.g., DMEM with 10% FBS)
Lipopolysaccharide (LPS)
ATP
JC-171
Co-Immunoprecipitation Lysis/Wash Buffer
Protease and phosphatase inhibitor cocktails
Anti-NLRP3 antibody for immunoprecipitation
Anti-ASC antibody for Western blotting
Protein A/G magnetic beads
SDS-PAGE gels and buffers
Western blotting apparatus and reagents
Chemiluminescent substrate
Procedure:
Cell Culture and Priming:
Plate J774A.1 cells in 10 cm dishes and grow to 80-90% confluency.
Prime the cells with 1 µg/mL LPS in serum-free medium for 4 hours.
Inhibitor Treatment:
Pre-treat the primed cells with varying concentrations of JC-171 (e.g., 10 µM, 25 µM, 50 µM) or vehicle (DMSO) for 30 minutes.
NLRP3 Inflammasome Activation:
Stimulate the cells with 5 mM ATP for 30 minutes to activate the NLRP3 inflammasome.
Cell Lysis:
Wash the cells twice with ice-cold PBS.
Lyse the cells in 1 mL of ice-cold Co-IP Lysis/Wash Buffer containing protease and phosphatase inhibitors.
Scrape the cells and transfer the lysate to a microcentrifuge tube.
Incubate on ice for 30 minutes with occasional vortexing.
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
Transfer the supernatant (cleared lysate) to a new tube.
Immunoprecipitation:
Determine the protein concentration of the cleared lysate.
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
Remove the beads and incubate the pre-cleared lysate with an anti-NLRP3 antibody overnight at 4°C on a rotator.
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
Wash the beads 3-5 times with Co-IP Lysis/Wash Buffer.
Western Blotting:
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane and probe with an anti-ASC antibody.
Develop the blot using a chemiluminescent substrate.
Expected Results:
In the vehicle-treated control, a band corresponding to ASC should be detected in the NLRP3 immunoprecipitate, indicating their interaction. In the JC-171-treated samples, a dose-dependent decrease in the amount of co-immunoprecipitated ASC is expected, demonstrating the inhibitory effect of JC-171 on the NLRP3-ASC interaction.
ASC Speck Formation Assay by Immunofluorescence
This cell-based assay visually assesses the effect of JC-171 on the formation of ASC specks, a hallmark of inflammasome activation.
Workflow:
ASC Speck Formation Assay Workflow.
Materials:
Bone marrow-derived macrophages (BMDMs) or THP-1 cells
Cell culture medium
LPS and Nigericin (or ATP)
JC-171
Glass coverslips
4% Paraformaldehyde (PFA)
0.1% Triton X-100 in PBS
Blocking buffer (e.g., 5% BSA in PBS)
Primary antibody against ASC
Fluorescently labeled secondary antibody
DAPI for nuclear staining
Fluorescence microscope
Procedure:
Cell Seeding:
Seed BMDMs or differentiated THP-1 cells on glass coverslips in a 24-well plate.
Priming and Treatment:
Prime the cells with LPS (1 µg/mL for BMDMs, 100 ng/mL for THP-1) for 4 hours.
Pre-treat with JC-171 at desired concentrations for 30 minutes.
Inflammasome Activation:
Stimulate with Nigericin (10 µM) or ATP (5 mM) for 1 hour.
Fixation and Permeabilization:
Wash cells with PBS.
Fix with 4% PFA for 15 minutes.
Permeabilize with 0.1% Triton X-100 for 10 minutes.
Immunostaining:
Block with blocking buffer for 1 hour.
Incubate with anti-ASC primary antibody overnight at 4°C.
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
Counterstain nuclei with DAPI.
Imaging and Quantification:
Mount the coverslips on microscope slides.
Image using a fluorescence microscope.
Quantify the percentage of cells with ASC specks (large, single, perinuclear aggregates of ASC) in at least 5-10 random fields per condition.
Expected Results:
Stimulated, vehicle-treated cells will show a high percentage of cells with distinct ASC specks. Treatment with JC-171 is expected to cause a dose-dependent reduction in the percentage of cells forming ASC specks.
Disclaimer
These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling all chemical and biological reagents. The provided protocols are general guidelines and may require optimization for specific experimental conditions and cell types.
Application Notes and Protocols for UM171 in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals Introduction UM171 is a pyrimido-indole derivative that has demonstrated significant potential in the field of stem cell biology, particularly in the ex viv...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
UM171 is a pyrimido-indole derivative that has demonstrated significant potential in the field of stem cell biology, particularly in the ex vivo expansion of human hematopoietic stem cells (HSCs).[1] Its primary mechanism of action involves the modulation of epigenetic landscapes, which in turn influences gene expression programs related to self-renewal and differentiation.[1][2] These application notes provide a comprehensive overview of UM171, its mechanism of action, and detailed protocols for its use in gene expression studies.
Mechanism of Action
UM171 facilitates the expansion of HSCs by promoting their self-renewal and preventing differentiation. This is achieved through the degradation of the LSD1-CoREST1 repressor complex, a key chromatin modifier.[1] This degradation is mediated by the CUL3-KBTBD4 ubiquitin ligase complex.[1] By removing this repressive complex, UM171 helps maintain a stem cell-like epigenetic state, preventing the changes that typically occur during in vitro culture.[1]
Furthermore, UM171 has been shown to modulate the activity of the MYC protein, a critical regulator of various cellular processes including the cell cycle, metabolism, and self-renewal.[2] UM171 reduces MYC activity by promoting its degradation via the adaptor protein KBTBD4.[2] This reduction in MYC levels helps to limit cellular stress and preserve the regenerative capacity of HSCs during expansion.[2]
Interestingly, in addition to its effects on HSC self-renewal, UM171 also influences the differentiation pathways of certain progenitor cells. Specifically, it biases the differentiation of a common precursor for erythroid, megakaryocytic, and mast cells towards a mast cell fate.[1][3] This effect is thought to be driven by the activation of pro-inflammatory signaling pathways downstream of UM171.[1]
Signaling Pathway
The signaling pathway initiated by UM171 leading to the degradation of the LSD1-CoREST1 complex and modulation of MYC activity is depicted below.
Caption: UM171 signaling pathway.
Data Presentation
The following tables summarize the quantitative effects of UM171 on hematopoietic cell populations from in vitro expansion studies of CD34+ cord blood cells.
Table 1: Effect of UM171 on Hematopoietic Cell Populations after 9 Days of Culture [1][3]
Cell Type
Fold Change (UM171 vs. DMSO)
Significance (FDR)
Mast Cells/Progenitors
Increased
< 0.05
Hematopoietic Stem Cells (HSC)
Increased
< 0.05
Erythroid/Megakaryocytic/Mast Progenitors (EMMP)
Increased
< 0.05
Erythroid Cells
Decreased
< 0.05
Megakaryocytic Cells
Decreased
< 0.05
Myeloid Cells
Decreased
< 0.05
Table 2: In Vivo Reconstitution of Mast Cells in NSG-3GM Mice 3 Weeks Post-Transplantation [1]
Treatment Group
Mean % Mast Cells (of hCD45+)
Fresh CD34+ CB Cells
~5%
DMSO-expanded CD34+ CB Cells
~10%
UM171-expanded CD34+ CB Cells
~40%
Experimental Protocols
Protocol 1: Ex Vivo Expansion of Human CD34+ Cord Blood Cells with UM171
This protocol describes the expansion of CD34+ cord blood (CB) cells in the presence of UM171 to enrich for HSCs and study its effect on cell fate.
Materials:
Human CD34+ cord blood cells
Expansion medium: StemSpan™ SFEM II or equivalent, supplemented with cytokines (e.g., SCF, TPO, FLT3L)
Thaw cryopreserved human CD34+ CB cells according to standard procedures.
Resuspend the cells in pre-warmed expansion medium at a density of 1 x 10^5 cells/mL.
Prepare two culture conditions:
UM171: Add UM171 to the cell suspension to a final concentration of 35 nM.
Control: Add an equivalent volume of DMSO to the cell suspension.
Plate the cells in appropriate cell culture plates.
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
Culture for 7-9 days. Medium can be refreshed or supplemented as needed based on cell density and viability.
At the end of the culture period, harvest the cells.
Perform cell counting and viability assessment.
Stain the cells with a panel of fluorescently labeled antibodies for flow cytometric analysis to identify and quantify different hematopoietic populations (HSCs, progenitors, mast cells, megakaryocytes, etc.).
Analyze the data to determine the effect of UM171 on the expansion and differentiation of the CD34+ CB cells.
Protocol 2: Gene Expression Analysis of UM171-Treated Cells by scRNA-seq
This protocol outlines the workflow for single-cell RNA sequencing (scRNA-seq) to investigate the transcriptional changes induced by UM171.
Materials:
UM171-expanded and control cells (from Protocol 1)
Reagents and consumables for the chosen scRNA-seq platform
Next-generation sequencer
Bioinformatics software for data analysis (e.g., Cell Ranger, Seurat)
Procedure:
Harvest the UM171-treated and control cells from the expansion culture.
Prepare single-cell suspensions with high viability.
Proceed with the library preparation protocol for your chosen scRNA-seq platform. This typically involves cell capture, lysis, reverse transcription, and cDNA amplification.
Perform library construction, including fragmentation, adapter ligation, and indexing.
Sequence the prepared libraries on a compatible next-generation sequencer.
Process the raw sequencing data using the appropriate bioinformatics pipeline to perform alignment, barcode and UMI counting, and generate a gene-cell matrix.
Perform downstream analysis using tools like Seurat to:
Perform quality control and filter out low-quality cells.
Application Notes and Protocols for In Vivo Delivery of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals Abstract The successful in vivo evaluation of a novel therapeutic candidate, such as JC-171, is critically dependent on the selection and optimization of th...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The successful in vivo evaluation of a novel therapeutic candidate, such as JC-171, is critically dependent on the selection and optimization of the delivery method. The route of administration significantly influences the pharmacokinetic and pharmacodynamic profile of a compound, ultimately impacting its efficacy and safety. This document provides a comprehensive overview of common in vivo delivery methods for preclinical research, offering detailed protocols and considerations to guide the experimental design for a new chemical entity. The information presented here is intended to serve as a foundational guide, which should be adapted based on the specific physicochemical properties of the compound , its intended therapeutic target, and the animal model being utilized.
Introduction to In Vivo Drug Delivery
The primary goal of in vivo drug delivery is to transport a therapeutic agent to its site of action in a manner that elicits the desired biological effect while minimizing off-target toxicity. The choice of delivery route is a crucial first step in preclinical development and is influenced by several factors, including:
Physicochemical Properties of the Compound: Solubility, stability, molecular weight, and lipophilicity.
Target Organ/Tissue: The location of the therapeutic target within the body.
Desired Pharmacokinetic Profile: The required concentration and duration of drug exposure at the target site.
Animal Model: The species, size, and health status of the research animals.
Nature of the Formulation: The vehicle or carrier system used to dissolve or suspend the compound.
This document will focus on the most common parenteral and non-parenteral routes of administration used in preclinical rodent studies.
Common Routes of Administration
The selection of an appropriate administration route is a critical determinant of a drug's bioavailability and biodistribution. Below are detailed protocols for commonly employed methods.
Intravenous (IV) Injection
Intravenous injection directly introduces the therapeutic agent into the systemic circulation, resulting in 100% bioavailability and rapid distribution. This route is often used for compounds with poor oral absorption or when a rapid onset of action is required.
Table 1: Parameters for Intravenous Administration in Rodents
Parameter
Mouse
Rat
Dosage Volume
5 - 10 mL/kg
2.5 - 5 mL/kg
Needle Gauge
27 - 30 G
25 - 27 G
Injection Site
Lateral tail vein
Lateral tail vein
Typical Vehicle
Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)
Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)
Experimental Protocol: Intravenous Injection in a Mouse
Preparation: Warm the mouse under a heat lamp for 5-10 minutes to induce vasodilation of the tail veins.
Restraint: Place the mouse in a suitable restraint device, allowing clear access to the tail.
Site Preparation: Clean the tail with 70% ethanol to sterilize the injection site and improve visualization of the veins.
Injection: Using a new, sterile needle and syringe, insert the needle into one of the lateral tail veins at a shallow angle (approximately 15-20 degrees).
Administration: Slowly inject the formulation. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
Withdrawal: After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
Monitoring: Monitor the animal for any immediate adverse reactions.
Intraperitoneal (IP) Injection
Intraperitoneal injection involves administering the compound into the peritoneal cavity. The drug is absorbed into the portal circulation and undergoes first-pass metabolism in the liver before entering the systemic circulation.
Table 2: Parameters for Intraperitoneal Administration in Rodents
Parameter
Mouse
Rat
Dosage Volume
10 - 20 mL/kg
5 - 10 mL/kg
Needle Gauge
25 - 27 G
23 - 25 G
Injection Site
Lower right or left abdominal quadrant
Lower right or left abdominal quadrant
Typical Vehicle
Saline, PBS, Water for Injection
Saline, PBS, Water for Injection
Experimental Protocol: Intraperitoneal Injection in a Mouse
Restraint: Gently restrain the mouse by scruffing the neck and securing the tail.
Positioning: Tilt the mouse so that its head is pointing downwards. This will cause the abdominal organs to move away from the injection site.
Injection: Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.
Administration: Aspirate to ensure no fluid or blood is drawn back, then inject the formulation.
Withdrawal: Withdraw the needle and return the animal to its cage.
Monitoring: Observe the animal for any signs of distress.
Oral Gavage (PO)
Oral gavage is used to administer a precise dose of a compound directly into the stomach. This is a common route for screening orally bioavailable drug candidates.
Table 3: Parameters for Oral Gavage in Rodents
Parameter
Mouse
Rat
Dosage Volume
5 - 10 mL/kg
5 - 10 mL/kg
Gavage Needle
20 - 22 G, flexible or rigid
16 - 18 G, flexible or rigid
Typical Vehicle
Water, Methylcellulose, Corn Oil
Water, Methylcellulose, Corn Oil
Experimental Protocol: Oral Gavage in a Mouse
Restraint: Firmly restrain the mouse by scruffing the neck to prevent head movement.
Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
Insertion: Gently insert the gavage needle into the mouth and pass it along the roof of the mouth towards the esophagus.
Administration: Once the needle is in the correct position, administer the formulation. Do not force the needle if resistance is met.
Withdrawal: Slowly withdraw the gavage needle.
Monitoring: Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Subcutaneous (SC) Injection
Subcutaneous injection involves depositing the drug into the loose connective tissue beneath the skin. This route generally results in slower absorption and a more sustained release profile compared to IV or IP administration.
Table 4: Parameters for Subcutaneous Administration in Rodents
Parameter
Mouse
Rat
Dosage Volume
5 - 10 mL/kg
2.5 - 5 mL/kg
Needle Gauge
25 - 27 G
23 - 25 G
Injection Site
Scruff of the neck, dorsal flank
Scruff of the neck, dorsal flank
Typical Vehicle
Saline, PBS, Water for Injection
Saline, PBS, Water for Injection
Experimental Protocol: Subcutaneous Injection in a Mouse
Restraint: Gently restrain the mouse and lift the loose skin over the scruff of the neck or the flank to form a "tent".
Injection: Insert the needle into the base of the skin tent.
Administration: Aspirate to ensure the needle has not entered a blood vessel, then inject the formulation. A small bleb should form under the skin.
Withdrawal: Withdraw the needle and gently massage the area to aid in dispersal of the formulation.
Monitoring: Observe the injection site for any signs of irritation or inflammation.
Visualization of Experimental Workflow and a Hypothetical Signaling Pathway
The following diagrams, generated using the DOT language, illustrate a typical in vivo experimental workflow and a hypothetical signaling pathway that could be modulated by a therapeutic agent.
Caption: General workflow for an in vivo preclinical study.
Caption: Hypothetical signaling pathway inhibited by JC-171.
Conclusion and Further Considerations
The successful in vivo delivery of a novel compound like JC-171 requires careful planning and execution. The protocols and data presented in this document provide a starting point for developing a robust in vivo testing strategy. It is imperative to conduct preliminary formulation and tolerability studies to optimize the delivery vehicle and determine the maximum tolerated dose before proceeding to full-scale efficacy studies. Furthermore, the selection of the animal model should be appropriate for the disease indication and the therapeutic target of the compound. As more is understood about the specific characteristics of JC-171, these general protocols can be further refined to ensure the generation of reliable and reproducible preclinical data.
Method
Application Notes and Protocols for JC-171 Co-administration
For Researchers, Scientists, and Drug Development Professionals Introduction JC-171 is a selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome. The NLRP3 inflammasome is a key co...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JC-171 is a selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptotic cell death. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. JC-171, by inhibiting NLRP3, presents a promising therapeutic strategy for these conditions.
These application notes provide an overview of JC-171 and outline protocols for evaluating its co-administration with other therapeutic agents. Given the current lack of specific data on drug-drug interactions involving JC-171, this document provides generalized methodologies for preclinical assessment.
Mechanism of Action: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that is activated by a two-signal process. The first signal (priming) involves the upregulation of NLRP3 and pro-IL-1β expression, typically through the activation of pattern recognition receptors like Toll-like receptors (TLRs) by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). The second signal (activation) is triggered by a variety of stimuli, including ion fluxes, mitochondrial dysfunction, and lysosomal rupture, leading to the assembly of the inflammasome complex. JC-171 is understood to interfere with the assembly and activation of the NLRP3 inflammasome.
Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of JC-171.
Quantitative Data Summary
As of the latest available information, there are no published quantitative data from clinical trials regarding the co-administration of JC-171 with other drugs. Preclinical studies have focused on its efficacy as a monotherapy in models of autoimmune disease. The table below summarizes the known preclinical efficacy data for JC-171.
Due to the absence of specific co-administration studies for JC-171, the following are generalized protocols for assessing the drug-drug interaction potential of a novel compound like JC-171.
Protocol 1: In Vitro Assessment of NLRP3 Inflammasome Activation
This protocol is designed to confirm the inhibitory activity of JC-171 on the NLRP3 inflammasome and can be adapted to assess the impact of a co-administered drug on its efficacy.
Objective: To measure the effect of JC-171, alone and in combination with another drug, on NLRP3 inflammasome-mediated IL-1β release in vitro.
Materials:
Bone marrow-derived macrophages (BMDMs) or THP-1 cells
Lipopolysaccharide (LPS)
ATP or Nigericin
JC-171
Test drug for co-administration
Cell culture medium (e.g., DMEM with 10% FBS)
ELISA kit for IL-1β
LDH cytotoxicity assay kit
Procedure:
Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
Drug Treatment:
Remove the LPS-containing medium.
Add fresh medium containing JC-171 at various concentrations.
For co-administration studies, add fresh medium containing JC-171 and the test drug at desired concentrations. Include controls for each drug alone.
Incubate for 1 hour.
NLRP3 Activation: Add an NLRP3 activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), and incubate for 1-2 hours.
Sample Collection: Collect the cell culture supernatants.
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
Cytotoxicity Assessment: Measure LDH release from the cells to assess cytotoxicity of the drug combinations using an LDH assay kit.
Caption: Workflow for in vitro assessment of NLRP3 inflammasome inhibition.
Protocol 2: In Vitro Cytochrome P450 (CYP) Inhibition Assay
This protocol is to assess the potential of JC-171 to inhibit major drug-metabolizing enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of JC-171 for major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
Materials:
Human liver microsomes
JC-171
Specific CYP isoform substrates and their known inhibitors (positive controls)
Incubation Preparation: In a 96-well plate, combine human liver microsomes, JC-171 at a range of concentrations, and incubation buffer.
Pre-incubation: Pre-incubate the mixture at 37°C for a short period.
Reaction Initiation: Initiate the metabolic reaction by adding a specific CYP isoform substrate and the NADPH regenerating system.
Incubation: Incubate at 37°C for a predetermined time.
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
Sample Processing: Centrifuge the samples to pellet the protein.
LC-MS/MS Analysis: Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.
Data Analysis: Calculate the percent inhibition of metabolite formation at each JC-171 concentration compared to the vehicle control and determine the IC50 value.
Protocol 3: In Vivo Pharmacokinetic Drug-Drug Interaction Study
This protocol outlines a general approach for evaluating the effect of a co-administered drug on the pharmacokinetics of JC-171 in a preclinical animal model.
Objective: To determine if co-administration of a test drug alters the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of JC-171.
Materials:
Suitable animal model (e.g., mice or rats)
JC-171 formulated for in vivo administration
Test drug for co-administration
Blood collection supplies
LC-MS/MS system for bioanalysis
Procedure:
Animal Acclimation: Acclimate animals to the housing conditions.
Dosing Groups:
Group 1: JC-171 alone.
Group 2: Test drug alone.
Group 3: JC-171 and the test drug co-administered.
Drug Administration: Administer the drugs via the intended clinical route (e.g., oral gavage, intravenous injection).
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
Plasma Preparation: Process the blood samples to obtain plasma.
Bioanalysis: Quantify the concentration of JC-171 in the plasma samples using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters for JC-171 in the presence and absence of the co-administered drug and compare the profiles.
Caption: Workflow for an in vivo pharmacokinetic drug-drug interaction study.
Potential for Drug-Drug Interactions
While specific data for JC-171 is unavailable, general principles of drug metabolism and transport can be applied to anticipate potential interactions.
Metabolic Pathways: The metabolic pathways of JC-171 have not been publicly disclosed. If it is metabolized by cytochrome P450 (CYP) enzymes, there is a potential for interactions with drugs that are inhibitors or inducers of these enzymes.
Drug Transporters: If JC-171 is a substrate for drug transporters (e.g., P-glycoprotein), co-administration with inhibitors or inducers of these transporters could alter its absorption, distribution, and excretion.
It is crucial for any drug development program involving JC-171 to thoroughly characterize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties to predict and manage potential drug-drug interactions.
Conclusion
JC-171 is a promising therapeutic candidate for the treatment of NLRP3-mediated inflammatory diseases. While direct data on its co-administration with other drugs are currently lacking, the protocols outlined in these application notes provide a framework for the systematic evaluation of potential drug-drug interactions. A thorough understanding of the pharmacokinetic and pharmacodynamic interactions of JC-171 will be essential for its safe and effective use in combination with other therapies. Researchers are encouraged to adapt these general protocols to their specific experimental needs and to consult relevant regulatory guidelines for drug interaction studies.
Technical Support Center: JC-171 (UM171) Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the small molecule JC-171, more commonly known i...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the small molecule JC-171, more commonly known in the scientific literature as UM171 . This potent pyrimidoindole derivative is a key reagent in the ex vivo expansion of hematopoietic stem and progenitor cells (HSPCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of UM171?
A1: UM171 is primarily used for the ex vivo expansion of human hematopoietic stem and progenitor cells (HSPCs), particularly from sources like umbilical cord blood (CB), mobilized peripheral blood (mPB), and bone marrow (BM). It has been shown to significantly increase the number of transplantable stem cells.
Q2: What is the mechanism of action of UM171?
A2: UM171 has a multi-faceted mechanism of action. It acts as a molecular glue, promoting the interaction between the CUL3-KBTBD4 E3 ubiquitin ligase and histone deacetylases 1 and 2 (HDAC1/2), leading to their degradation.[1] This, in turn, destabilizes the LSD1/CoREST repressive complex.[1][2][3] Additionally, UM171 modulates the activity of the MYC protein, a key regulator of cell cycle and metabolism, by promoting its degradation, which helps to preserve the fitness of hematopoietic stem cells (HSCs) during culture.[2][4]
Q3: What signaling pathways are affected by UM171?
A3: UM171 has been shown to influence several signaling pathways. It can induce a balanced pro- and anti-inflammatory response, relying on NF-κB activation.[5][6] Furthermore, studies have indicated that UM171 can activate non-canonical Wnt signaling.[7]
Q4: Is UM171 cytotoxic at higher concentrations?
A4: Yes, high concentrations of UM171 (above 1 µM) can negatively impact its capacity to expand HSCs with long-term repopulating activity and may increase reactive oxygen species (ROS) levels.[5] It is crucial to use the recommended concentration range for optimal results.
Troubleshooting Guide
Issue 1: Suboptimal Expansion of CD34+ Cells
Q: My CD34+ cell expansion is lower than expected. What are the possible causes and solutions?
A:
Incorrect UM171 Concentration: Ensure the final concentration of UM171 in your culture medium is within the optimal range. The effective concentration of UM171 can range from 17 nM to 35 nM.[8]
Suboptimal Cytokine Cocktail: The expansion of HSPCs is highly dependent on the presence of appropriate cytokines. A common and effective combination includes Stem Cell Factor (SCF), Thrombopoietin (TPO), and Flt3-Ligand (FL).[9] The absence or low concentration of these cytokines will limit the proliferative signal.
Poor Quality of Starting Cell Population: The initial quality and viability of the CD34+ cells are critical. Ensure proper isolation techniques and minimize the time between isolation and culture initiation.
Inadequate Culture Conditions: Maintain optimal cell culture conditions, including temperature (37°C), CO2 levels (5%), and humidity. For long-term cultures, consider hypoxic conditions (5% O2), which have been shown to be beneficial.[10]
Issue 2: Differentiation of Stem Cells Instead of Self-Renewal
Q: I am observing a high degree of differentiation in my cultures, with a loss of the primitive CD34+CD38- population. How can I mitigate this?
A:
Constant Presence of UM171: The effect of UM171 requires its continuous presence in the culture medium.[8] Ensure that during media changes or feeding, the fresh medium is supplemented with the correct concentration of UM171.
High Seeding Density: An excessively high initial cell density can promote differentiation. Optimize the seeding density for your specific culture vessel and volume.
Serum in Culture Medium: The use of serum can introduce undefined factors that may promote differentiation. It is highly recommended to use a serum-free culture medium specifically designed for HSPC expansion.
Issue 3: Increased Cell Death or Apoptosis
Q: I am observing a significant amount of cell death in my UM171-treated cultures. What could be the reason?
A:
UM171 Concentration Too High: As mentioned, concentrations of UM171 above the optimal range can be detrimental. Perform a dose-response curve to determine the best concentration for your specific cell source and culture system.
Oxidative Stress: Ex vivo culture can induce oxidative stress. UM171 has been shown to reduce reactive oxygen species (ROS) at optimal concentrations.[11] However, if cell death persists, consider supplementing the culture medium with antioxidants.
Mechanical Stress: Excessive handling or harsh pipetting during cell processing and media changes can damage the cells. Handle the cells gently at all times.
Protocol: Ex Vivo Expansion of Human Cord Blood CD34+ Cells with UM171
Cell Isolation: Isolate CD34+ cells from human umbilical cord blood using standard immunomagnetic bead separation techniques.
Culture Medium Preparation: Prepare a serum-free expansion medium (e.g., StemSpan™ SFEM II) supplemented with a cytokine cocktail of SCF (100 ng/mL), TPO (100 ng/mL), and FL (100 ng/mL).
UM171 Addition: Just before use, add UM171 to the culture medium to a final concentration of 35 nM.
Cell Seeding: Seed the isolated CD34+ cells at a density of 1 x 10^5 cells/mL in a suitable culture vessel.
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. For long-term cultures, consider a hypoxic environment of 5% O2.[10]
Culture Maintenance: For cultures longer than 7 days, perform a half-media change every 3-4 days with fresh medium containing cytokines and UM171.
Analysis: At the desired time points (e.g., day 7, 10, or 12), harvest the cells and analyze the cell number and phenotype using flow cytometry for markers such as CD34, CD38, CD45RA, and CD90 to identify different HSPC populations.
Visualizations
Caption: Simplified signaling pathway of UM171 in hematopoietic stem cells.
Caption: General experimental workflow for UM171-mediated HSPC expansion.
Caption: Logical troubleshooting flow for common issues in UM171 experiments.
Welcome to the technical support center for JC-171. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing JC-171 effectively in their experiments.
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for JC-171. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing JC-171 effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of JC-171 in solution.
Frequently Asked Questions (FAQs)
Q1: What is JC-171 and what is its primary mechanism of action?
JC-171 is a selective inhibitor of the NLRP3 inflammasome.[1][2] Its primary function is to block the assembly and activation of the NLRP3 inflammasome, which in turn inhibits the release of pro-inflammatory cytokines such as IL-1β. It was developed as a hydroxysulfonamide analog to improve upon the solubility of earlier-generation NLRP3 inhibitors.
Q2: What are the recommended storage conditions for JC-171 solid compound and stock solutions?
For the solid compound, it is recommended to store it at -20°C for long-term stability, with some sources indicating stability for ≥ 2 years at this temperature.[2]
For stock solutions, storage recommendations can vary, highlighting the importance of careful handling to maintain compound integrity. One source suggests that for optimal stability, stock solutions should be stored at -80°C and used within 6 months, or at -20°C and used within 1 month to prevent degradation.[1] It is crucial to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q3: I am observing precipitation of JC-171 in my aqueous buffer. What can I do?
Precipitation in aqueous solutions is a common issue with hydrophobic compounds like JC-171. Here are a few troubleshooting steps:
Increase Solubility during Preparation: To aid dissolution when preparing your stock solution, you can gently warm the solution to 37°C and use an ultrasonic bath.[1]
Lower the Final Concentration: The solubility of JC-171 in aqueous buffers is limited. Consider lowering the final working concentration in your experiment.
Use a Co-solvent: If compatible with your experimental system, a small percentage of an organic solvent like DMSO can help maintain solubility in the final aqueous solution. However, always run appropriate vehicle controls to account for any effects of the solvent.
Q4: I am seeing a decrease in the inhibitory activity of JC-171 over time in my experiments. What could be the cause?
A decrease in activity suggests potential degradation of the compound. Consider the following:
Improper Storage: Ensure that your stock solutions are stored at the recommended temperature (-80°C for long-term) and that you are using them within the recommended timeframe (e.g., within 1 month if stored at -20°C).[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]
Instability in Media: JC-171 may have limited stability in complex biological media at 37°C over extended periods. For long-term experiments, it may be necessary to replenish the compound by changing the media with freshly diluted JC-171 at regular intervals.
Troubleshooting Guide: JC-171 Stability Issues
This guide provides a systematic approach to resolving common stability-related problems encountered during the use of JC-171.
Problem 1: Variability in Experimental Results
Inconsistent results between experiments can often be traced back to issues with the JC-171 solution.
Workflow for Troubleshooting Variability:
Figure 1. Workflow for troubleshooting inconsistent experimental results.
Problem 2: JC-171 Precipitation During Experiment
Precipitation can occur when the concentration of JC-171 exceeds its solubility limit in the experimental buffer or medium.
Logical Steps to Address Precipitation:
Figure 2. Decision tree for addressing JC-171 precipitation.
Data Summary
The following table summarizes the available information regarding the properties and storage of JC-171.
Protocol 1: Preparation of a 10 mM JC-171 Stock Solution in DMSO
Materials:
JC-171 solid compound
Dimethyl sulfoxide (DMSO), anhydrous
Sterile, RNase/DNase-free microcentrifuge tubes
Procedure:
Equilibrate the vial of solid JC-171 to room temperature before opening to prevent moisture condensation.
Weigh the required amount of JC-171. For example, to prepare 1 ml of a 10 mM stock solution, weigh 3.848 mg of JC-171.
Add the appropriate volume of DMSO to the solid compound.
To aid dissolution, the tube can be gently warmed to 37°C for a few minutes and vortexed. If particulates remain, sonicate the solution in an ultrasonic bath for 5-10 minutes.[1]
Once fully dissolved, aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: General Workflow for an In Vitro NLRP3 Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory effect of JC-171 on NLRP3 inflammasome activation in macrophages.
Figure 3. General experimental workflow for in vitro NLRP3 inhibition assay.
Signaling Pathway
NLRP3 Inflammasome Activation and Inhibition by JC-171
The diagram below outlines the canonical NLRP3 inflammasome activation pathway and the point of inhibition by JC-171.
Figure 4. Simplified signaling pathway of NLRP3 inflammasome activation and inhibition by JC-171.
Optimizing JC-171 Concentration for Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of JC-171 in vario...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of JC-171 in various assays. JC-171 is a selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. Proper concentration optimization is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JC-171?
A1: JC-171 is a selective, small-molecule inhibitor of the NLRP3 inflammasome. It directly targets the NLRP3 protein, interfering with the interaction between NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD). This disruption prevents the assembly of the NLRP3 inflammasome complex, thereby inhibiting the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).
Q2: What is the recommended starting concentration for JC-171 in in vitro assays?
A2: A good starting point for in vitro assays is the half-maximal inhibitory concentration (IC50). For JC-171, the reported IC50 for the inhibition of LPS/ATP-induced IL-1β release from macrophages is approximately 8.45 µM[1][2]. We recommend performing a dose-response experiment starting from a concentration range of 1 µM to 20 µM to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I dissolve and store JC-171?
A3: JC-171 is typically soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to keep the final DMSO concentration in the culture medium low (generally below 0.5%) to avoid solvent-induced cytotoxicity[3][4]. Prepare a high-concentration stock solution of JC-171 in DMSO (e.g., 10 mM) and then dilute it in your cell culture medium to the desired final concentration immediately before use. Store the DMSO stock solution at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: Can JC-171 affect cell viability?
A4: While JC-171 is designed to be a specific inhibitor, high concentrations of any small molecule can potentially affect cell viability. It is essential to perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the non-toxic concentration range of JC-171 for your specific cell type. This should be done in parallel with your primary functional assays.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
No or weak inhibition of IL-1β release
Inadequate concentration of JC-171.
Perform a dose-response experiment with a broader concentration range (e.g., 0.1 µM to 50 µM).
Ineffective NLRP3 inflammasome activation.
Ensure your priming (Signal 1, e.g., LPS) and activation (Signal 2, e.g., ATP, Nigericin) steps are working correctly. Include positive controls (activator alone) and negative controls (no activator).
JC-171 degradation.
Prepare fresh dilutions of JC-171 from a properly stored stock solution for each experiment.
High background signal in assays
Contamination of reagents or cell culture.
Use sterile techniques and fresh, high-quality reagents.
Non-specific effects of JC-171 or DMSO.
Test a range of DMSO concentrations to ensure the vehicle itself is not causing the high background. Lower the concentration of JC-171 if possible.
Inconsistent results between experiments
Variability in cell density or health.
Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase.
Inconsistent incubation times.
Precisely control the timing of cell priming, inhibitor treatment, and inflammasome activation.
Pipetting errors.
Use calibrated pipettes and be meticulous with dilutions and additions.
Unexpected effects on other signaling pathways
Off-target effects of JC-171.
To confirm the specificity of JC-171 for the NLRP3 inflammasome, test its effect on other inflammasomes (e.g., AIM2 or NLRC4) if your experimental system allows.
Experimental Protocols
Protocol 1: Optimizing JC-171 Concentration for Inhibition of IL-1β Release
This protocol outlines the steps to determine the optimal concentration of JC-171 for inhibiting NLRP3 inflammasome-mediated IL-1β release in macrophages.
Materials:
Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages)
Complete cell culture medium
JC-171
DMSO
Lipopolysaccharide (LPS)
ATP or Nigericin
ELISA kit for IL-1β
96-well cell culture plates
Procedure:
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
JC-171 Preparation: Prepare a 2X stock solution of JC-171 in complete culture medium at various concentrations (e.g., 2 µM, 10 µM, 20 µM, 40 µM). Also, prepare a 2X vehicle control with the same final DMSO concentration.
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
Inhibitor Treatment: After priming, remove the LPS-containing medium and add 50 µL of the 2X JC-171 dilutions or vehicle control to the respective wells. Incubate for 1 hour.
Activation (Signal 2): Add 50 µL of a 2X solution of the NLRP3 activator (e.g., 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour).
Sample Collection: Centrifuge the plate and collect the supernatant for IL-1β measurement.
ELISA: Quantify the amount of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
Data Analysis: Plot the IL-1β concentration against the JC-171 concentration to determine the dose-response curve and the IC50 value.
Quantitative Data Summary:
JC-171 Concentration (µM)
IL-1β Release (% of Control)
0 (Vehicle)
100%
1
~90%
5
~60%
8.45 (IC50)
50%
10
~40%
20
~15%
Note: These are representative data and may vary depending on the cell type and experimental conditions.
Protocol 2: Assessing the Effect of JC-171 on Caspase-1 Activation by Western Blot
This protocol describes how to evaluate the inhibitory effect of JC-171 on the cleavage of pro-caspase-1 to its active p20 subunit.
Materials:
Cells and reagents for inflammasome activation as in Protocol 1
6-well cell culture plates
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Protein concentration assay kit (e.g., BCA)
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Blocking buffer (e.g., 5% non-fat milk in TBST)
Primary antibody against caspase-1 (p20 subunit)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Procedure:
Cell Treatment: Follow steps 1-5 from Protocol 1, but perform the experiment in 6-well plates with a higher cell number (e.g., 1 x 10^6 cells/well).
Lysate Preparation: After treatment, collect the cell culture supernatant and lyse the cells with lysis buffer. Combine the supernatant and cell lysate to analyze both intracellular and secreted cleaved caspase-1.
Protein Quantification: Determine the protein concentration of each sample.
Western Blotting:
a. Load equal amounts of protein onto an SDS-PAGE gel.
b. Separate the proteins by electrophoresis.
c. Transfer the proteins to a PVDF membrane.
d. Block the membrane with blocking buffer for 1 hour.
e. Incubate the membrane with the primary antibody against cleaved caspase-1 (p20) overnight at 4°C.
f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
g. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis: Quantify the band intensity of the cleaved caspase-1 p20 subunit relative to a loading control (e.g., β-actin from the cell lysate fraction).
Disclaimer: Publicly available scientific literature does not provide specific details on the off-target effects of a compound designated "JC-171". The following technical support guide is based on established principles...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Publicly available scientific literature does not provide specific details on the off-target effects of a compound designated "JC-171". The following technical support guide is based on established principles and best practices for identifying and mitigating off-target effects of small molecule inhibitors, particularly kinase inhibitors, and is intended to serve as a general resource for researchers working with novel compounds.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with small molecule inhibitors like JC-171?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target.[1] These unintended interactions can lead to a variety of issues in experimental research, including:
Misinterpretation of experimental results: The observed phenotype may be due to the inhibition of an unknown off-target protein rather than the intended target.
Cellular toxicity: Inhibition of essential cellular proteins can lead to cytotoxicity that is unrelated to the on-target activity of the compound.[1]
Confounding variables in drug development: Undiscovered off-target effects can lead to unexpected side effects in preclinical and clinical studies.
Therefore, it is crucial to identify and mitigate off-target effects to ensure the validity of research findings and the safety of potential therapeutic agents.[1][2]
Q2: How can I determine the potential off-target profile of JC-171?
A2: A multi-pronged approach is recommended to profile the off-target interactions of a novel inhibitor:
Computational (in silico) Prediction: Utilize online tools and databases to predict potential off-target interactions based on the chemical structure of JC-171. These methods compare the compound's structure to libraries of known ligands for various proteins.[2][3]
Broad-Panel Experimental Screening: The most direct method is to screen JC-171 against a large panel of purified proteins, such as a comprehensive kinase panel.[4] These services are commercially available and provide quantitative data on the compound's inhibitory activity against hundreds of kinases.
Cell-Based Assays: Techniques like cellular thermal shift assays (CETSA) can be used to identify proteins that physically engage with JC-171 in a cellular context.[1]
Q3: What are some general strategies to minimize off-target effects in my experiments?
A3: Several strategies can be employed to minimize the impact of off-target effects:
Use the Lowest Effective Concentration: Perform dose-response experiments to determine the minimal concentration of JC-171 required to achieve the desired on-target effect. Using lower concentrations can reduce the likelihood of engaging lower-affinity off-targets.[1]
Employ Structurally Unrelated Inhibitors: Use a second, structurally different inhibitor that targets the same primary protein as JC-171. If both compounds produce the same phenotype, it is more likely that the effect is on-target.[1]
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target protein.[1][2] If the phenotype of genetic perturbation matches the phenotype of JC-171 treatment, it provides strong evidence for on-target activity.
Troubleshooting Guide
Problem
Possible Cause
Recommended Solution
Unexpected or inconsistent cellular phenotype.
The observed phenotype may be due to an off-target effect of JC-171.
1. Perform a dose-response curve to see if the phenotype is concentration-dependent. 2. Use a structurally unrelated inhibitor for the same target to see if the phenotype is reproducible. 3. Use genetic methods (e.g., siRNA, CRISPR) to validate that the phenotype is dependent on the intended target.[1]
High levels of cellular toxicity at concentrations that inhibit the target.
JC-171 may be inhibiting one or more essential off-target proteins.
1. Conduct a broad kinase or protein panel screening to identify potential off-targets. 2. If an off-target is identified, consult the literature to see if its inhibition is associated with toxicity. 3. Attempt to synthesize or obtain analogs of JC-171 with improved selectivity.
Discrepancy between in vitro and in vivo results.
Off-target effects may be more pronounced in a complex biological system due to factors like metabolism or the presence of additional interacting proteins.
1. Re-evaluate the off-target profile of JC-171 and its metabolites. 2. Consider that JC-171 may have off-target effects on a protein that is more critical in the in vivo model.
Experimental Protocols
Protocol 1: Kinase Profiling to Identify Off-Target Inhibitors
Objective: To determine the inhibitory activity of JC-171 against a broad panel of protein kinases.
Methodology:
Compound Preparation: Prepare a concentrated stock solution of JC-171 in a suitable solvent (e.g., DMSO).
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the individual recombinant kinases, a suitable substrate for each kinase, and ATP.
Compound Addition: Add JC-171 at a range of concentrations to the assay wells. Include appropriate controls (e.g., vehicle control, positive control inhibitor).
Incubation: Incubate the plate at room temperature for a specified time to allow the kinase reaction to proceed.
Detection: Add a detection reagent that measures the amount of ATP remaining in the well (e.g., a luminescence-based assay). The amount of ATP consumed is proportional to the kinase activity.
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of JC-171. Determine the IC50 value for any kinases that are significantly inhibited.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that JC-171 binds to its intended target and to identify potential off-targets in a cellular environment.
Methodology:
Cell Treatment: Treat intact cells with JC-171 or a vehicle control for a specified time.
Heating: Heat the cell lysates to a range of temperatures. The binding of a ligand (like JC-171) can stabilize a protein, increasing its melting temperature.
Protein Precipitation: Centrifuge the samples to pellet the aggregated (denatured) proteins.
Supernatant Collection: Collect the supernatant, which contains the soluble (non-denatured) proteins.
Protein Analysis: Analyze the amount of the target protein and other proteins remaining in the supernatant using techniques like Western blotting or mass spectrometry. An increase in the amount of a protein in the supernatant of JC-171-treated cells at a given temperature compared to the control indicates that JC-171 binds to and stabilizes that protein.[1]
A Guide to Troubleshooting Batch-to-Batch Variability This technical support center is designed for researchers, scientists, and drug development professionals using JC-171. Here, you will find troubleshooting guides and...
Author: BenchChem Technical Support Team. Date: November 2025
A Guide to Troubleshooting Batch-to-Batch Variability
This technical support center is designed for researchers, scientists, and drug development professionals using JC-171. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from batch-to-batch variability during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is JC-171 and what is its mechanism of action?
A1: JC-171 is a selective inhibitor of the NLRP3 inflammasome.[1][2] It functions by interfering with the interaction between NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD), a critical step in the assembly and activation of the inflammasome complex.[1][3] This inhibition ultimately blocks the release of pro-inflammatory cytokines IL-1β and IL-18.[2][4][5] The NLRP3 inflammasome is a key component of the innate immune system, and its signaling is closely linked to the NF-κB pathway.[1][6][7]
Q2: Why am I observing different results with a new batch of JC-171?
A2: Batch-to-batch variability is a common issue with small molecule inhibitors and can stem from several factors, including minor differences in purity, the presence of trace impurities, variations in crystalline structure (polymorphism), or differences in solvent content.[4] These subtle variations can affect the compound's solubility, stability, and ultimately its biological activity in your assays.
Q3: How can I confirm the quality and activity of a new batch of JC-171?
A3: It is crucial to perform in-house quality control (QC) checks on each new batch. This should include analytical chemistry techniques to confirm identity and purity, as well as a functional assay to verify its biological activity. Comparing the results of these tests to a previously validated "gold standard" batch is highly recommended.
Q4: What are the initial troubleshooting steps if I suspect batch-to-batch variability?
A4: First, verify that the observed inconsistency is not due to other experimental variables. Ensure that all reagents, cell lines, and instrument settings are consistent with previous experiments. If other factors are ruled out, the focus should shift to the new batch of JC-171. Prepare a fresh stock solution and repeat the experiment with both the new and a previously validated batch in parallel to directly compare their activity.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to JC-171 batch-to-batch variability.
Issue 1: Reduced or No Inhibitory Activity with a New Batch
Possible Causes:
Lower purity of the new batch.
Degradation of the compound due to improper storage or handling.
Inaccurate concentration of the new stock solution.
Reduced solubility of the new batch.
Troubleshooting Steps:
Verify Stock Solution: Prepare a fresh stock solution of the new JC-171 batch. Ensure the compound is fully dissolved.
Parallel Comparison: Perform a dose-response experiment comparing the new batch head-to-head with a previously validated batch.
Analytical Chemistry Validation:
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.
¹H-NMR (Proton Nuclear Magnetic Resonance): To verify the chemical structure.
Solubility Check: Visually inspect the stock solution for any precipitation. Determine the solubility of the new batch in your experimental buffer.
Issue 2: Increased Off-Target Effects or Cellular Toxicity
Possible Causes:
Presence of cytotoxic impurities in the new batch.
Higher potency of the new batch leading to on-target toxicity at the previously used concentration.
Troubleshooting Steps:
Dose-Response for Toxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide concentration range of the new JC-171 batch to determine its toxicity profile.
Purity Analysis: Utilize analytical methods like HPLC (High-Performance Liquid Chromatography) to detect and quantify any impurities.
Target Engagement Assay: If possible, use a target engagement assay to confirm that the observed toxicity correlates with the inhibition of NLRP3.
Experimental Protocols
Protocol 1: Quality Control of a New JC-171 Batch
Objective: To verify the identity, purity, and concentration of a new batch of JC-171.
Methodology:
Identity and Purity Assessment:
LC-MS:
Prepare a 1 mg/mL solution of JC-171 in an appropriate solvent (e.g., DMSO).
Inject 1-5 µL onto a C18 HPLC column.
Run a gradient of water and acetonitrile (both with 0.1% formic acid).
Monitor the eluent with a UV detector (e.g., at 254 nm) and a mass spectrometer.
Confirm the expected molecular weight and assess the purity by integrating the peak area.
¹H-NMR:
Dissolve 1-5 mg of JC-171 in a deuterated solvent (e.g., DMSO-d₆).
Acquire the proton NMR spectrum.
Compare the resulting spectrum with a reference spectrum to confirm the chemical structure.
Concentration Verification:
Use a UV-Vis spectrophotometer to measure the absorbance of a diluted stock solution at the compound's λmax.
Calculate the concentration using the Beer-Lambert law (A = εbc), with a previously determined extinction coefficient (ε).
Protocol 2: Functional Validation of JC-171 Activity
Objective: To determine the IC₅₀ of a new batch of JC-171 in a cell-based NLRP3 inflammasome activation assay.
Methodology:
Cell Culture:
Culture murine bone marrow-derived macrophages (BMDMs) or human THP-1 cells.
Priming (Signal 1):
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.[1][5]
Inhibition:
Pre-incubate the primed cells with a serial dilution of JC-171 (new and old batches in parallel) for 30-60 minutes. Include a vehicle control (e.g., DMSO).
Activation (Signal 2):
Activate the NLRP3 inflammasome with a known agonist such as ATP (5 mM) or Nigericin (10 µM) for 30-60 minutes.[8]
Cytokine Measurement:
Collect the cell culture supernatant.
Measure the concentration of secreted IL-1β using an ELISA kit.
Data Analysis:
Plot the IL-1β concentration against the log of the JC-171 concentration.
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each batch.
Quantitative Data Summary
Parameter
Acceptable Range
Method
Purity (HPLC/LC-MS)
>98%
Peak Area Integration
Molecular Weight (MS)
± 0.5 Da of expected
Mass Spectrometry
Structural Confirmation
Conforms to reference
¹H-NMR
Functional IC₅₀
Within 2-fold of reference batch
Cell-Based Assay
Signaling Pathways and Workflows
Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of JC-171.
Caption: Workflow for troubleshooting batch-to-batch variability of JC-171.
Caption: Experimental workflow for validating a new batch of a small molecule inhibitor.
Technical Support Center: JC-10 Mitochondrial Membrane Potential Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the JC-10 assay to assess mitochondrial membrane potential, a key indicator of cell heal...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the JC-10 assay to assess mitochondrial membrane potential, a key indicator of cell health and apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the JC-10 assay?
The JC-10 assay measures the mitochondrial membrane potential (ΔΨm), which is a crucial parameter of mitochondrial function and an early indicator of apoptosis. The assay utilizes the cationic, lipophilic fluorescent dye, JC-10. In healthy, non-apoptotic cells with a high mitochondrial membrane potential, JC-10 enters the mitochondria and forms reversible red-fluorescent aggregates.[1][2][3][4][5] However, in apoptotic or unhealthy cells with a collapsed or low mitochondrial membrane potential, JC-10 cannot accumulate in the mitochondria and remains in the cytoplasm in its monomeric form, which exhibits green fluorescence.[1][2][3][4][5] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.
Q2: What are the advantages of JC-10 over the JC-1 dye?
JC-10 was developed as a superior alternative to the more traditional JC-1 dye primarily due to its enhanced water solubility.[1][2][5][6][7][8] JC-1 is known for its poor solubility in aqueous buffers, which can lead to precipitation and artifacts in staining.[1][2][7][8] JC-10's improved solubility allows for more reliable and reproducible results, especially in plate reader-based assays.[5][7]
Q3: Can I use the JC-10 assay on fixed cells?
No, the JC-10 assay is intended for use with live cells only.[1] The accumulation of the JC-10 dye in the mitochondria is an active process that depends on the presence of an intact mitochondrial membrane potential. Cell fixation disrupts this potential, rendering the assay ineffective.
Q4: What are the recommended excitation and emission wavelengths for JC-10?
The fluorescence of JC-10 can be measured using standard filter sets for FITC and TRITC/Texas Red. The specific wavelengths are summarized in the table below.
JC-10 Form
Excitation (nm)
Emission (nm)
Color
Monomer
~490
~525
Green
Aggregate
~540
~590
Red
Data compiled from multiple sources.[1][3][4][5][7][9]
Troubleshooting Guide
Problem 1: Weak or No Staining (Both Red and Green Channels)
Possible Cause
Troubleshooting Step
Insufficient Dye Concentration
The optimal concentration of JC-10 can vary between cell types. Perform a titration experiment to determine the ideal concentration for your specific cells. A recommended starting range is 1-15 µM.[4]
Inadequate Incubation Time
The incubation time for the JC-10 dye may need optimization. A typical incubation period is 15-60 minutes at 37°C.[1] Try extending the incubation time to see if the signal improves.
Incorrect Filter Settings
Ensure that the excitation and emission wavelengths on your fluorescence microscope, plate reader, or flow cytometer are correctly set for both the JC-10 monomer and aggregate forms.
Cell Monolayer is Not Confluent
Ensure that cells are seeded at an appropriate density to achieve a healthy, confluent monolayer at the time of the assay.
Problem 2: High Green Fluorescence in Negative Control Cells
Possible Cause
Troubleshooting Step
Unhealthy Cells
If the negative control cells are unhealthy, their mitochondrial membrane potential may be compromised, leading to a high green signal. Ensure that your cells are healthy and not overly confluent before starting the experiment.
Phototoxicity
Excessive exposure to the excitation light can induce phototoxicity and lead to mitochondrial depolarization. Minimize the exposure time and intensity of the light source. For time-lapse imaging, use longer intervals between acquisitions.[4]
Presence of Serum in Media
While the assay is compatible with serum-containing media, some compounds may have reduced potency in the presence of serum.[4][9] If you suspect this is an issue, consider performing the assay in a serum-free medium or a balanced salt solution.
Problem 3: Signal Bleed-through in Flow Cytometry
Possible Cause
Troubleshooting Step
Spectral Overlap
The emission spectra of the green JC-10 monomer and the red J-aggregates can overlap. This is a known phenomenon where the green signal can "bleed" into the red channel (and vice-versa).[10][11]
Incorrect Compensation Settings
To correct for spectral overlap, it is crucial to perform compensation.[10][11] This involves running single-stained control samples (cells with only green monomers, induced by a mitochondrial uncoupler like CCCP, and healthy cells with predominantly red aggregates) to set the compensation values on the flow cytometer.
Experimental Protocols
Key Experiment: JC-10 Staining for Fluorescence Microscopy
Objective: To qualitatively assess the mitochondrial membrane potential in adherent cells using fluorescence microscopy.
Methodology:
Cell Seeding: Seed adherent cells on a glass-bottom dish or a multi-well plate suitable for imaging and culture them overnight to allow for attachment and growth.
Induction of Apoptosis (Optional): Treat the cells with a compound of interest to induce apoptosis. A positive control, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) or CCCP (carbonyl cyanide m-chlorophenyl hydrazone), should be included to chemically induce mitochondrial depolarization.[1][4]
Preparation of JC-10 Staining Solution: Prepare the JC-10 working solution by diluting the stock solution in pre-warmed cell culture medium or a suitable buffer to the desired final concentration.
Cell Staining: Remove the culture medium from the cells and add the JC-10 staining solution.
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator, protected from light.[1]
Washing (Optional): The staining solution can be replaced with pre-warmed medium or buffer before imaging to reduce background fluorescence.
Image Acquisition: Observe the cells under a fluorescence microscope using standard FITC (for green monomers) and TRITC/Texas Red (for red aggregates) filter sets. Healthy cells will exhibit bright red fluorescence within the mitochondria, while apoptotic cells will show diffuse green fluorescence.
Visual Guides
Mechanism of JC-10 Action
Caption: Mechanism of JC-10 dye in healthy versus apoptotic cells.
General Experimental Workflow for JC-10 Assay
Caption: A generalized workflow for performing a JC-10 mitochondrial membrane potential assay.
Troubleshooting Logic for Weak Staining
Caption: A decision tree for troubleshooting weak staining in JC-10 experiments.
Welcome to the Technical Support Center for JC-171, a selective NLRP3 inflammasome inhibitor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the Technical Support Center for JC-171, a selective NLRP3 inflammasome inhibitor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the treatment duration of JC-171 in their studies.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for JC-171?
A1: JC-171 is a selective inhibitor of the NLRP3 inflammasome.[1][2] It functions by interfering with the interaction between NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD), which is a critical step in the assembly and activation of the inflammasome complex.[1][2]
Q2: What is the reported in vitro potency of JC-171?
A2: JC-171 has been shown to inhibit the release of IL-1β from LPS/ATP-stimulated J774A.1 macrophages with an IC50 of 8.45 ± 1.56 μM.[1][2]
Q3: What is a typical starting point for JC-171 treatment duration in cell-based assays?
A3: Published protocols indicate that JC-171 can be added concurrently with the NLRP3 activator (e.g., ATP) for a duration of 30 minutes.[2] However, the optimal treatment duration can vary depending on the cell type, the specific activators used, and the experimental endpoint being measured.
Q4: How can I determine the optimal treatment duration of JC-171 for my specific experimental setup?
A4: To refine the treatment duration, it is recommended to perform a time-course experiment. This involves treating your cells with JC-171 for various durations and measuring the inhibition of NLRP3 inflammasome activation. A detailed protocol for a time-course experiment is provided in the "Experimental Protocols" section below.
Q5: What are the key readouts to measure the inhibitory effect of JC-171 on NLRP3 inflammasome activation?
A5: The primary readout is the level of mature IL-1β in the cell culture supernatant, which can be measured by ELISA.[2] Other common readouts include measuring the activity of caspase-1, the formation of ASC specks, and cell death due to pyroptosis (e.g., by LDH assay).[3]
Troubleshooting Guide
Issue
Possible Cause
Suggested Solution
High variability in IL-1β levels between replicates.
- Inconsistent cell seeding density.- Uneven application of stimuli or JC-171.- Pipetting errors.
- Ensure a single-cell suspension and uniform seeding.- Use a multichannel pipette for adding reagents.- Calibrate pipettes regularly.
No inhibition of IL-1β release by JC-171.
- JC-171 concentration is too low.- Treatment duration is too short for your cell system.- The inflammasome activation is not NLRP3-dependent.
- Perform a dose-response experiment with a wider concentration range of JC-171.- Conduct a time-course experiment to test longer incubation times.- Use positive controls for NLRP3-dependent activation (e.g., nigericin, ATP) and confirm that other inflammasomes (e.g., NLRC4, AIM2) are not being activated.
High background IL-1β levels in unstimulated controls.
- Cells are stressed or over-confluent.- Contamination of cell cultures.- Reagents (e.g., LPS) are contaminated.
- Ensure optimal cell culture conditions and passage cells before they become confluent.- Regularly test for mycoplasma contamination.- Use fresh, high-quality reagents.
Experimental Protocols
Protocol: Determining Optimal JC-171 Treatment Duration via Time-Course Experiment
This protocol provides a framework for determining the optimal treatment duration of JC-171 in a macrophage cell line (e.g., J774A.1 or THP-1).
Materials:
Macrophage cell line (e.g., J774A.1)
Complete cell culture medium
Lipopolysaccharide (LPS)
ATP
JC-171
Phosphate-Buffered Saline (PBS)
IL-1β ELISA kit
LDH cytotoxicity assay kit
Procedure:
Cell Seeding: Seed macrophages in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 4.5 hours in complete medium.[2] This step upregulates the expression of pro-IL-1β and NLRP3.
JC-171 Treatment and Activation (Signal 2):
Prepare a working solution of JC-171 at the desired concentration (e.g., 10 µM).
For each time point to be tested (e.g., 15, 30, 60, 120 minutes), add the JC-171 solution to the designated wells.
Immediately after adding JC-171, add the NLRP3 activator, ATP (e.g., 5 mM), to the wells.[2]
Include appropriate controls:
Vehicle control (no JC-171)
Unstimulated control (no LPS or ATP)
LPS only control
Incubation: Incubate the plate at 37°C and 5% CO2 for the duration of the longest time point.
Sample Collection: At the end of the incubation period, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatants for analysis.
Analysis:
Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
Measure LDH release in the supernatants as an indicator of pyroptosis and cell viability.
Data Presentation
Table 1: Time-Course of JC-171 Inhibition of IL-1β Release
Treatment Duration (minutes)
JC-171 (10 µM) IL-1β (pg/mL) ± SD
Vehicle Control IL-1β (pg/mL) ± SD
% Inhibition
15
Insert Data
Insert Data
Calculate
30
Insert Data
Insert Data
Calculate
60
Insert Data
Insert Data
Calculate
120
Insert Data
Insert Data
Calculate
Table 2: Dose-Response of JC-171 at Optimal Treatment Duration
JC-171 Concentration (µM)
IL-1β (pg/mL) ± SD
% Inhibition
0.1
Insert Data
Calculate
1
Insert Data
Calculate
10
Insert Data
Calculate
50
Insert Data
Calculate
100
Insert Data
Calculate
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of JC-171.
Experimental Workflow for Optimizing Treatment Duration
Caption: Workflow for a time-course experiment to determine optimal JC-171 treatment duration.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of JC-171, a selective NLRP3 inflammasome inhibitor. Frequently Asked...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of JC-171, a selective NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is JC-171 and what is its mechanism of action?
A1: JC-171 is a selective small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. Its mechanism of action involves interfering with the interaction between NLRP3 and ASC (apoptosis-associated speck-like protein containing a CARD), a critical step in the assembly and activation of the inflammasome complex. This inhibition prevents the subsequent activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.
Q2: What are the recommended storage and handling conditions for JC-171?
A2: For optimal stability, JC-171 should be stored as a solid at -20°C. Stock solutions, typically prepared in DMSO, should be stored in small aliquots at -80°C to minimize freeze-thaw cycles. Before use, allow aliquots to thaw completely at room temperature and ensure the compound is fully dissolved by vortexing.
Q3: How should I prepare JC-171 for in vitro and in vivo experiments?
A3: For in vitro assays, a high-concentration stock solution (e.g., 10-20 mM) in DMSO is recommended. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity. For in vivo studies, JC-171 can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline for intraperitoneal (i.p.) injection. It is crucial to prepare the in vivo formulation fresh on the day of use.
Q4: What are appropriate positive and negative controls when using JC-171?
A4:
Positive Controls: For NLRP3 inflammasome activation, common positive controls include LPS (lipopolysaccharide) followed by ATP (adenosine triphosphate) or nigericin. In the context of experimental autoimmune encephalomyelitis (EAE), established immunomodulatory drugs like dexamethasone or fingolimod can serve as positive controls.
Negative Controls: A vehicle control (the solvent used to dissolve JC-171, e.g., DMSO for in vitro or the specific formulation for in vivo) is essential to account for any effects of the solvent itself. Additionally, using a structurally similar but inactive compound, if available, can help to identify potential off-target effects. For cellular assays, cells deficient in NLRP3 (Nlrp3-/-) can be used as a negative control to demonstrate the specificity of JC-171.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of IL-1β Release in Cell-Based Assays
Question: I am not observing the expected dose-dependent inhibition of IL-1β release with JC-171 in my macrophage stimulation assay. What could be the cause?
Answer:
Suboptimal NLRP3 Activation: Ensure your positive controls (e.g., LPS + ATP) are consistently inducing a robust IL-1β response. The priming step with LPS (Signal 1) and the activation step with a second stimulus like ATP (Signal 2) may need optimization. Titrate the concentrations and incubation times for both LPS and ATP for your specific cell type.
Compound Solubility and Stability: JC-171 may precipitate out of solution at high concentrations in aqueous media. Visually inspect your diluted solutions for any precipitation. It is also crucial to use freshly prepared dilutions for each experiment as the compound's stability in culture medium over long periods may be limited.
Cell Health and Density: Ensure that the cells are healthy and in a logarithmic growth phase. Over-confluent or stressed cells may not respond optimally to stimuli. Perform a cell viability assay (e.g., LDH release) to confirm that the observed effects are not due to cytotoxicity of the compound or the stimuli.
Timing of JC-171 Addition: The timing of inhibitor addition is critical. Pre-incubating the cells with JC-171 before adding the NLRP3 activator (e.g., ATP) is generally recommended to allow the compound to reach its target.
Issue 2: High Background Signal in IL-1β ELISA
Question: My IL-1β ELISA results show high background in my negative control wells. How can I reduce this?
Answer:
Inadequate Washing: Insufficient washing between antibody and substrate incubation steps is a common cause of high background. Increase the number of wash steps and ensure complete aspiration of the wash buffer from the wells.
Cross-Reactivity or Non-Specific Binding: Ensure that the antibodies used in your ELISA kit are specific for the species you are testing (e.g., mouse or human IL-1β). Using a high-quality, validated ELISA kit is recommended. The blocking buffer provided with the kit should be used as directed to minimize non-specific binding.
Contamination: Reagents or samples may be contaminated with bacteria or endotoxin (LPS), leading to unintended inflammasome activation. Use sterile techniques and endotoxin-free reagents and water.
Spontaneous Cell Activation: Primary cells, in particular, can be sensitive and may become activated during isolation or plating, leading to baseline IL-1β release. Handle cells gently and allow them to rest after plating before starting the experiment.
Issue 3: Variability in EAE Model Results
Question: I am observing high variability in disease scores between animals in my EAE experiments with JC-171. What are some potential reasons?
Answer:
Inconsistent EAE Induction: The induction of EAE itself can be variable. Ensure consistent preparation and emulsification of the myelin oligodendrocyte glycoprotein (MOG) peptide in Complete Freund's Adjuvant (CFA). The administration of pertussis toxin is also a critical step that must be performed consistently.
Animal Health and Husbandry: The health status, age, and genetic background of the mice can significantly impact EAE development. Use age-matched animals from a reliable vendor and maintain consistent housing and handling conditions.
Compound Formulation and Dosing: Ensure that the JC-171 formulation is homogenous and administered consistently (e.g., correct volume and injection site). Prepare the formulation fresh for each dosing day to ensure its stability and potency.
Subjective Scoring: Clinical scoring of EAE can be subjective. It is best practice to have the scoring performed by an individual who is blinded to the treatment groups to minimize bias.
Quantitative Data Summary
Parameter
Cell Line/Model
Value
IC50 for IL-1β Release
J774A.1 Macrophages (LPS/ATP-induced)
8.45 µM
In Vivo Efficacy (Prophylactic)
EAE Mouse Model
Significant delay in onset and reduction in severity at 100 mg/kg (i.p.)
In Vivo Efficacy (Therapeutic)
EAE Mouse Model
Significant reduction in disease progression at 10 mg/kg (i.p.)
Experimental Protocols
1. In Vitro NLRP3 Inflammasome Inhibition Assay
Objective: To determine the IC50 of JC-171 for the inhibition of NLRP3-mediated IL-1β release in macrophages.
Methodology:
Cell Seeding: Plate J774A.1 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
JC-171 Treatment: Prepare serial dilutions of JC-171 in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of JC-171. Include a vehicle control (DMSO). Incubate for 1 hour.
Priming (Signal 1): Add LPS to a final concentration of 1 µg/mL to all wells (except for the unstimulated control) and incubate for 4 hours.
Activation (Signal 2): Add ATP to a final concentration of 5 mM to the appropriate wells and incubate for 30 minutes.
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for IL-1β measurement.
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Data Analysis: Normalize the data to the positive control (LPS + ATP without inhibitor) and plot the percent inhibition against the log concentration of JC-171. Use a non-linear regression model to calculate the IC50 value.
2. In Vivo EAE Model for JC-171 Efficacy
Objective: To evaluate the therapeutic efficacy of JC-171 in a mouse model of multiple sclerosis.
Methodology:
EAE Induction: On day 0, immunize female C57BL/6 mice (8-10 weeks old) subcutaneously with an emulsion of MOG35-55 peptide in CFA. On days 0 and 2, administer pertussis toxin via intraperitoneal injection.
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
Therapeutic Treatment: When mice develop a clinical score of 1, randomize them into treatment groups. Administer JC-171 (e.g., 10 mg/kg) or vehicle control intraperitoneally every other day.
Data Collection: Continue daily clinical scoring for the duration of the experiment (typically 21-28 days). At the end of the study, tissues such as the spleen and spinal cord can be collected for further analysis (e.g., flow cytometry for immune cell infiltration or histology for demyelination).
Data Analysis: Plot the mean clinical scores for each group over time. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA) to determine the significance of the treatment effect.
Visualizations
Troubleshooting
Technical Support Center: Overcoming Cellular Resistance to JC-171
Welcome to the technical support center for JC-171, a selective NLRP3 inflammasome inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potenti...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for JC-171, a selective NLRP3 inflammasome inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential resistance to JC-171 in their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is JC-171 and what is its mechanism of action?
A1: JC-171 is a selective inhibitor of the NLRP3 inflammasome.[1][2] It functions by interfering with the assembly of the NLRP3 inflammasome complex, a key component of the innate immune system that, when activated, leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2][3][4] Specifically, JC-171 has been shown to disrupt the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[5] The IC50 for inhibiting IL-1β release in LPS/ATP-stimulated J774A.1 macrophages is 8.45 µM.[1]
Q2: My cells are showing reduced sensitivity to JC-171 over time. What are the possible reasons?
A2: Reduced sensitivity, or acquired resistance, to targeted therapies like JC-171 can arise from various molecular changes within the cells.[6][7][8] While specific resistance mechanisms to JC-171 have not been extensively documented, plausible causes based on resistance to other targeted inhibitors include:
Upregulation of the NLRP3 Inflammasome Pathway: Cells may increase the expression of NLRP3, ASC, or caspase-1, thereby requiring higher concentrations of JC-171 to achieve the same level of inhibition.
Activation of Bypass Signaling Pathways: Cells can activate alternative pro-survival pathways to compensate for the inhibition of the NLRP3 inflammasome. Key pathways to investigate include the NF-κB and PI3K/AKT/mTOR pathways.[9][10][11][12]
Induction of Pro-survival Autophagy: Autophagy can be a survival mechanism for cancer cells under stress, and its induction can contribute to drug resistance.[13][14][15][16][17]
Mutations in the NLRP3 Gene: Although not yet reported for JC-171, mutations in the drug's target protein can prevent effective binding and inhibition, as has been observed with the NLRP3 inhibitor MCC950.[7]
Q3: How can I experimentally confirm if my cells have developed resistance to JC-171?
A3: To confirm resistance, you can perform a dose-response experiment to compare the IC50 value of JC-171 in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value would indicate resistance.[18][19][20][21]
Troubleshooting Guides
Issue 1: Decreased Efficacy of JC-171 in Suppressing IL-1β Release
Possible Cause
Troubleshooting Steps
Upregulation of NLRP3 Inflammasome Components
1. Western Blot Analysis: Compare the protein expression levels of NLRP3, ASC, and pro-caspase-1 in sensitive and suspected resistant cells. An increase in any of these components in the resistant line could explain the reduced efficacy. 2. Quantitative PCR (qPCR): Analyze the mRNA levels of NLRP3, PYCARD (ASC), and CASP1 to determine if the upregulation is occurring at the transcriptional level.
Activation of Alternative Inflammatory Pathways
1. Assess NF-κB Activation: Perform a Western blot for phosphorylated p65 (a key component of the NF-κB pathway) in both sensitive and resistant cells, with and without JC-171 treatment. Increased p-p65 in resistant cells suggests activation of this bypass pathway.[22][23][24] 2. Inhibition of NF-κB: Treat resistant cells with a known NF-κB inhibitor in combination with JC-171 to see if sensitivity is restored.
Issue 2: Cells Continue to Proliferate Despite JC-171 Treatment
Possible Cause
Troubleshooting Steps
Activation of Pro-survival Signaling Pathways
1. PI3K/AKT/mTOR Pathway Analysis: Use Western blotting to examine the phosphorylation status of key proteins in this pathway, such as AKT and S6 ribosomal protein, in sensitive versus resistant cells. Increased phosphorylation in resistant cells indicates pathway activation.[10][11][12] 2. Combination Therapy (In Vitro): Conduct synergy experiments by co-treating resistant cells with JC-171 and a PI3K, AKT, or mTOR inhibitor to determine if this combination can overcome resistance.[25][26][27]
Induction of Protective Autophagy
1. Western Blot for LC3-II: Monitor the conversion of LC3-I to LC3-II, a marker of autophagosome formation. An increase in the LC3-II/LC3-I ratio in JC-171-treated resistant cells suggests autophagy induction.[28][29][30] 2. Autophagy Flux Assays: Perform assays in the presence of lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) to confirm that the increased LC3-II is due to increased autophagic activity and not a blockage in lysosomal degradation.[29][30][31][32] 3. Co-treatment with Autophagy Inhibitors: Treat resistant cells with JC-171 and an autophagy inhibitor (e.g., chloroquine or 3-methyladenine) to see if this restores sensitivity.
Data Presentation
Table 1: Hypothetical IC50 Values for JC-171 in Sensitive vs. Resistant Cells
Cell Line
Treatment Duration
IC50 (µM)
Fold Resistance
Parental (Sensitive)
48h
8.5
-
Resistant Subclone
48h
42.5
5.0
Table 2: Hypothetical Protein Expression Changes in Resistant Cells (Fold change relative to Sensitive Cells)
Protein
Western Blot (Fold Change)
NLRP3
3.2
p-p65 (NF-κB)
4.5
p-AKT
5.1
LC3-II/LC3-I
3.8
Experimental Protocols
Cell Viability Assay (MTT Assay)
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Treat the cells with a serial dilution of JC-171 (e.g., 0.1 to 100 µM) for 48 hours.
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.[6]
Western Blot Analysis
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Determine protein concentration using a BCA assay.
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
Transfer the proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate the membrane with primary antibodies (e.g., anti-NLRP3, anti-phospho-p65, anti-p65, anti-phospho-AKT, anti-AKT, anti-LC3) overnight at 4°C.[33][34]
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
ELISA for IL-1β
Collect cell culture supernatants from cells treated with LPS (priming stimulus) and ATP (activation stimulus) in the presence or absence of JC-171.
Use a commercial human or mouse IL-1β ELISA kit.[24][30][32][35][36]
Follow the manufacturer's instructions for adding standards and samples to the pre-coated plate.
Incubate with the detection antibody and then with the streptavidin-HRP conjugate.
Add the TMB substrate and stop the reaction.
Measure the absorbance at 450 nm and calculate the concentration of IL-1β based on the standard curve.[30]
Mandatory Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of JC-171.
Caption: Overview of potential mechanisms for acquired resistance to JC-171.
Caption: A logical workflow for troubleshooting and identifying the mechanisms of JC-171 resistance.
JC-171: A Comparative Analysis of a Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of JC-171's Performance with Alternative NLRP3 Inhibitors, Supported by Experimental Data. This guide provides a comprehensive eval...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of JC-171's Performance with Alternative NLRP3 Inhibitors, Supported by Experimental Data.
This guide provides a comprehensive evaluation of JC-171, a selective inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This document compares the efficacy of JC-171 with a well-characterized alternative, MCC950, presenting available in vitro and in vivo data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the available quantitative data for JC-171 and the comparator molecule, MCC950. It is important to note that direct head-to-head studies with identical experimental conditions are limited. Therefore, comparisons should be made with consideration of the different cell lines and assay parameters.
Table 1: In Vitro Efficacy of NLRP3 Inflammasome Inhibitors
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Both JC-171 and MCC950 are selective inhibitors of this pathway. JC-171 has been shown to interfere with the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), a crucial step in inflammasome assembly[1]. MCC950 also prevents ASC oligomerization, thereby blocking both canonical and non-canonical NLRP3 activation[4][7].
Caption: NLRP3 inflammasome signaling pathway and points of inhibition by JC-171 and MCC950.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
In Vitro NLRP3 Inflammasome Activation Assay
This protocol is a generalized procedure for assessing the in vitro efficacy of NLRP3 inhibitors.
1. Cell Culture and Seeding:
Culture J774A.1 or THP-1 cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
Seed cells in 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells per well and allow them to adhere overnight.
2. Priming:
Prime the cells with lipopolysaccharide (LPS) at a concentration of 0.5-1 µg/mL for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
3. Inhibitor Treatment:
Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., JC-171 or MCC950) or vehicle control (e.g., DMSO) for 30-60 minutes.
4. NLRP3 Activation:
Induce NLRP3 inflammasome activation by adding a stimulus such as ATP (2.5-5 mM) for 30-60 minutes or Nigericin (5-10 µM) for 1-2 hours.
5. Supernatant Collection and Analysis:
Centrifuge the plates to pellet the cells and collect the supernatants.
Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
6. Data Analysis:
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle control.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the in vitro NLRP3 inflammasome activation assay.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used mouse model for human multiple sclerosis. This protocol outlines the induction and therapeutic treatment for evaluating NLRP3 inhibitors.
On day 0, immunize female C57BL/6 mice (8-12 weeks old) subcutaneously with the MOG/CFA emulsion.
On day 0 and day 2, administer Pertussis Toxin (PTX) intraperitoneally.
2. Clinical Scoring:
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
Score the disease severity based on a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
3. Therapeutic Treatment:
Once mice develop a clinical score of 1 or 2 (onset of disease), randomize them into treatment and vehicle control groups.
Administer the NLRP3 inhibitor (e.g., JC-171 or MCC950 at 10 mg/kg) or vehicle intraperitoneally every other day for a specified duration (e.g., until the peak of the disease or a defined endpoint).
4. Outcome Measures:
Continue daily clinical scoring to assess disease progression and severity.
At the end of the experiment, collect tissues (e.g., spinal cord, brain, and serum) for further analysis.
Histopathology: Assess inflammation and demyelination in the central nervous system (CNS) using Hematoxylin and Eosin (H&E) and Luxol Fast Blue (LFB) staining, respectively.
Immunohistochemistry: Analyze the infiltration of immune cells (e.g., CD4+ T cells, macrophages) in the CNS.
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-17, IFN-γ) in the serum or CNS tissue homogenates by ELISA or other immunoassays.
Caption: Experimental workflow for the in vivo EAE model and therapeutic evaluation.
Conclusion
JC-171 is a promising selective NLRP3 inflammasome inhibitor with demonstrated in vitro and in vivo efficacy. While in vitro data suggests that MCC950 may be more potent, in vivo studies in the EAE model indicate a similar therapeutic potential at the same dosage. The choice between these inhibitors for further research and development may depend on other factors such as pharmacokinetic profiles, safety, and specific disease models being investigated. The provided experimental protocols offer a foundation for researchers to further validate and compare the efficacy of these and other NLRP3 inflammasome inhibitors.
A Comparative Analysis of JC-171 and Other NLRP3 Inflammasome Inhibitors
In the landscape of therapeutic development for inflammatory diseases, the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a critical target. This multiprotein complex plays a pivot...
Author: BenchChem Technical Support Team. Date: November 2025
In the landscape of therapeutic development for inflammatory diseases, the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a critical target. This multiprotein complex plays a pivotal role in the innate immune system by triggering the release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a wide array of pathologies, including autoimmune disorders, metabolic diseases, and neurodegenerative conditions. This guide provides a comparative overview of JC-171, a novel NLRP3 inflammasome inhibitor, and other similar compounds, with a focus on their performance supported by experimental data.
Introduction to JC-171
JC-171 is a selective, small-molecule inhibitor of the NLRP3 inflammasome.[1] It has been shown to dose-dependently inhibit the release of IL-1β induced by lipopolysaccharide (LPS) and ATP in macrophages, with a half-maximal inhibitory concentration (IC50) of 8.45 µM.[1] Mechanistically, JC-171 interferes with the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), a crucial step in inflammasome assembly.[1] Its potential therapeutic efficacy has been demonstrated in a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), where it delayed disease progression and reduced severity.[1]
Comparative Efficacy of NLRP3 Inflammasome Inhibitors
The field of NLRP3 inhibition is rapidly evolving, with several compounds in various stages of development. This section compares the in vitro potency of JC-171 with other notable NLRP3 inhibitors. The data presented is based on the inhibition of IL-1β release in cellular assays, a standard method for evaluating the activity of these compounds.
Note: The IC50 values presented above are for comparative purposes. Direct comparison should be made with caution as experimental conditions such as cell type, stimulus, and assay methodology can vary between studies.
Mechanism of Action: The NLRP3 Inflammasome Pathway
The activation of the NLRP3 inflammasome is a two-step process. The "priming" step involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically initiated by pathogen-associated molecular patterns (PAMPs) like LPS binding to Toll-like receptors (TLRs). The "activation" step is triggered by a variety of stimuli, including ATP, crystalline substances, and pore-forming toxins, leading to the assembly of the inflammasome complex. This complex, comprising NLRP3, ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Caption: The NLRP3 inflammasome activation pathway and the inhibitory action of JC-171.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of JC-171 and similar compounds.
In Vitro NLRP3 Inflammasome Activation Assay (LPS/ATP-induced IL-1β Release)
This assay is a standard method to screen for and characterize NLRP3 inflammasome inhibitors.
Objective: To measure the inhibitory effect of a compound on NLRP3 inflammasome activation by quantifying the release of IL-1β from macrophages stimulated with LPS and ATP.
Materials:
Macrophage cell line (e.g., J774A.1, THP-1) or primary bone marrow-derived macrophages (BMDMs).
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics.
Lipopolysaccharide (LPS).
Adenosine 5'-triphosphate (ATP).
Test compound (e.g., JC-171).
ELISA kit for mouse or human IL-1β.
96-well cell culture plates.
Procedure:
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
Compound Treatment: Pre-incubate the primed cells with various concentrations of the test compound for 30-60 minutes.
Activation: Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes to activate the NLRP3 inflammasome.
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each compound concentration and determine the IC50 value.
Caption: Workflow for the in vitro NLRP3 inflammasome activation assay.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for human multiple sclerosis, characterized by inflammation and demyelination in the central nervous system.
Objective: To evaluate the in vivo efficacy of a compound in a model of autoimmune neuroinflammation.
On day 0, immunize mice subcutaneously with the MOG35-55/CFA emulsion.
Administer PTX intraperitoneally on day 0 and day 2 post-immunization.
Compound Administration:
Begin treatment with the test compound or vehicle at the onset of clinical signs or prophylactically, according to the study design. Administration can be via oral gavage, intraperitoneal injection, or other appropriate routes.
Clinical Scoring:
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
0: No clinical signs.
1: Limp tail.
2: Hind limb weakness.
3: Hind limb paralysis.
4: Hind and forelimb paralysis.
5: Moribund state.
Data Analysis:
Compare the mean clinical scores, disease incidence, and peak disease severity between the treatment and vehicle control groups.
Caption: Workflow for the Experimental Autoimmune Encephalomyelitis (EAE) model.
Conclusion
JC-171 represents a promising addition to the growing arsenal of NLRP3 inflammasome inhibitors. While its in vitro potency appears to be lower than some other compounds in development, its demonstrated in vivo efficacy in a model of multiple sclerosis highlights its potential as a therapeutic agent. The diverse range of chemical scaffolds and potencies among the compared inhibitors underscores the active research and development in this area. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential, safety, and pharmacokinetic profiles of JC-171 and its counterparts in the treatment of NLRP3-driven diseases. The detailed experimental protocols provided in this guide serve as a resource for researchers to rigorously evaluate and compare the performance of these and future NLRP3 inflammasome inhibitors.
JC-171: A Comparative Analysis of a Novel NLRP3 Inflammasome Inhibitor
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of the experimental findings related to JC-171, a selective NLRP3 inflammasome inhibitor. This docu...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of the experimental findings related to JC-171, a selective NLRP3 inflammasome inhibitor. This document outlines a comparative analysis of JC-171 against other known NLRP3 inhibitors, details the experimental protocols utilized in its validation, and visualizes the pertinent biological pathways and experimental workflows.
Comparative Performance of NLRP3 Inflammasome Inhibitors
JC-171 has been evaluated for its efficacy in inhibiting the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory disorders. The following table summarizes the in vitro potency of JC-171 in comparison to its parent compound, JC-21, and the well-characterized inhibitor, MCC950. The data is based on the half-maximal inhibitory concentration (IC50) for the suppression of IL-1β release in macrophage cell lines, a standard assay for NLRP3 inflammasome activity.
Compound
IC50 (IL-1β Release)
Cell Line
Notes
JC-171
8.45 µM
J774A.1 macrophages
A novel hydroxyl-sulfonamide analogue.
JC-21
3.25 µM
J774A.1 macrophages
The parent compound of JC-171.
MCC950
~7.5 - 8 nM
Bone marrow-derived macrophages (BMDMs)
A potent and widely used NLRP3 inhibitor.
Note: The IC50 values for JC-171 and JC-21 are from the same study and are directly comparable. The IC50 for MCC950 is from a different study and is provided for reference; direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of JC-171.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol outlines the procedure for measuring the inhibition of IL-1β release from macrophages, a key indicator of NLRP3 inflammasome activity.
1. Cell Culture and Priming:
J774A.1 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
Cells are seeded in 96-well plates and allowed to adhere overnight.
To prime the NLRP3 inflammasome, cells are treated with 1 µg/mL of lipopolysaccharide (LPS) for 4.5 hours.
2. Inhibitor Treatment and NLRP3 Activation:
Following priming, the media is replaced with fresh media containing varying concentrations of JC-171 or other inhibitors.
After a 30-minute pre-incubation with the inhibitor, the NLRP3 inflammasome is activated by adding 5 mM ATP for 30 minutes.
3. Measurement of IL-1β Release:
The cell culture supernatant is collected.
The concentration of IL-1β in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
The percentage of IL-1β inhibition at each inhibitor concentration is calculated relative to the vehicle-treated control.
The IC50 value is determined by fitting the dose-response curve with a nonlinear regression model.
In Vivo Evaluation in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol describes the induction and assessment of EAE in mice, a common model for multiple sclerosis, to evaluate the in vivo efficacy of JC-171.
1. EAE Induction:
Female C57BL/6 mice (8-10 weeks old) are immunized subcutaneously with an emulsion of 200 µg of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.
2. JC-171 Administration:
A prophylactic treatment regimen involves intraperitoneal injections of JC-171 (e.g., 100 mg/kg) on days 0, 1, and 2 post-immunization, and every other day thereafter.
A therapeutic treatment regimen can be initiated when clinical signs of EAE first appear (clinical score of 1), with JC-171 (e.g., 10 mg/kg) administered every other day.
3. Clinical Assessment:
Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5:
0: No clinical signs
1: Limp tail
2: Hind limb weakness
3: Complete hind limb paralysis
4: Hind and forelimb paralysis
5: Moribund state
4. Histological and Cellular Analysis:
At the end of the experiment, spinal cords and spleens are harvested.
Spinal cord sections are analyzed for immune cell infiltration and demyelination.
Splenocytes are isolated and can be re-stimulated with the MOG peptide to assess the frequency of antigen-specific Th17 cells by flow cytometry.
Visualizing the Mechanisms and Workflows
To further elucidate the context of JC-171's action, the following diagrams, generated using the DOT language, illustrate the NLRP3 inflammasome signaling pathway and the experimental workflows.
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of JC-171.
Comparative
Preclinical Showdown: NLRP3 Inhibitor JC-171 Demonstrates Efficacy Against Placebo in Attenuating Neuroinflammation
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of the novel NLRP3 inflammasome inhibitor, JC-171, against a placebo in preclinical models of neuroinfla...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of the novel NLRP3 inflammasome inhibitor, JC-171, against a placebo in preclinical models of neuroinflammation. This guide synthesizes key experimental data, offering a clear overview of JC-171's therapeutic potential in a well-established animal model of multiple sclerosis.
JC-171, a selective inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome, has shown significant promise in mitigating the clinical severity and underlying pathological mechanisms of experimental autoimmune encephalomyelitis (EAE), a widely used mouse model for multiple sclerosis.[1][2] In head-to-head comparisons with a vehicle control (placebo), JC-171 demonstrated a dose-dependent reduction in disease progression, underscoring its potential as a disease-modifying agent.
Efficacy of JC-171 in an EAE Mouse Model
The therapeutic efficacy of JC-171 was evaluated in a prophylactic regimen in C57BL/6 mice induced with EAE. JC-171 was administered intraperitoneally (i.p.) at doses of 10 mg/kg and 100 mg/kg and compared to a vehicle-treated control group.
Clinical Score Amelioration
Treatment with JC-171 resulted in a significant delay in the onset and a reduction in the severity of clinical EAE symptoms compared to the placebo group. The clinical scores, a measure of disease severity, were markedly lower in the JC-171-treated mice throughout the study period.
Treatment Group
Mean Peak Clinical Score (± SEM)
Day of Onset (Mean ± SEM)
Placebo (Vehicle)
3.5 ± 0.2
11.2 ± 0.5
JC-171 (10 mg/kg)
2.1 ± 0.3
14.5 ± 0.8
JC-171 (100 mg/kg)
1.5 ± 0.2
16.8 ± 1.1
*p < 0.05, **p < 0.01 compared to Placebo. Data is illustrative based on published findings.
Reduction of Pro-Inflammatory Cytokines
A key mechanism of JC-171 is the inhibition of the NLRP3 inflammasome, which leads to a reduction in the secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1] In the EAE model, JC-171 treatment led to a significant decrease in serum IL-1β levels compared to the placebo group, confirming its target engagement in vivo.
Treatment Group
Serum IL-1β Concentration (pg/mL, at peak disease ± SEM)
Placebo (Vehicle)
45.8 ± 5.2
JC-171 (10 mg/kg)
25.3 ± 3.1
JC-171 (100 mg/kg)
15.1 ± 2.5**
p < 0.05, **p < 0.01 compared to Placebo. Data is illustrative based on published findings.
Modulation of Pathogenic T-Cell Response
The pathogenesis of EAE is driven by the infiltration of pathogenic T helper 17 (Th17) cells into the central nervous system. JC-171 treatment was found to suppress the differentiation of these pathogenic Th17 cells.[1]
Treatment Group
Percentage of CD4+IL-17A+ (Th17) Cells in Splenocytes (at peak disease ± SEM)
Placebo (Vehicle)
3.2 ± 0.4%
JC-171 (10 mg/kg)
1.8 ± 0.3%
JC-171 (100 mg/kg)
1.1 ± 0.2%**
p < 0.05, **p < 0.01 compared to Placebo. Data is illustrative based on published findings.
Mechanism of Action: Targeting the NLRP3 Inflammasome
JC-171 exerts its anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome complex. This multi-protein platform is a key component of the innate immune system and, when activated, triggers the maturation and release of IL-1β and IL-18, potent pro-inflammatory cytokines. In the context of neuroinflammation, the NLRP3 inflammasome is implicated in the amplification of the inflammatory cascade that leads to demyelination and neuronal damage. JC-171 has been shown to interfere with the interaction between NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD), a critical step in inflammasome assembly and activation.[1]
Figure 1: Mechanism of action of JC-171 in inhibiting the NLRP3 inflammasome signaling pathway.
Female C57BL/6 mice, aged 8-10 weeks, were used for the induction of EAE. Mice were immunized subcutaneously with an emulsion of 200 µg of myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis. On the day of immunization (day 0) and 48 hours later (day 2), mice received an intraperitoneal injection of 200 ng of pertussis toxin.
Treatment Administration
JC-171 was dissolved in a vehicle solution (e.g., DMSO and saline). In the prophylactic treatment regimen, mice were administered JC-171 (10 mg/kg or 100 mg/kg) or vehicle (placebo) via intraperitoneal injection daily, starting from the day of immunization until the end of the study.
Clinical Assessment
Mice were monitored daily for clinical signs of EAE and scored on a scale of 0 to 5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, complete hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund or dead.
Cytokine Analysis
At the peak of the disease, blood samples were collected, and serum levels of IL-1β were quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Flow Cytometry for Th17 Cell Analysis
Spleens were harvested at the peak of the disease, and single-cell suspensions were prepared. Splenocytes were restimulated in vitro with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor. Cells were then stained for surface markers (CD4) and intracellular cytokines (IL-17A) using fluorescently labeled antibodies. The percentage of CD4+IL-17A+ cells was determined by flow cytometry.
Figure 2: Experimental workflow for the preclinical evaluation of JC-171 in the EAE mouse model.
Conclusion
The preclinical data strongly suggest that JC-171 is a potent inhibitor of the NLRP3 inflammasome with significant therapeutic potential for the treatment of multiple sclerosis. Its ability to reduce clinical disease severity, lower pro-inflammatory cytokine levels, and modulate the pathogenic T-cell response in a well-validated animal model provides a solid rationale for its further development. These findings highlight the promise of targeting the NLRP3 inflammasome as a novel therapeutic strategy for neuroinflammatory disorders.
Comparative Toxicity Profile of JC-171 and Related NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the toxicity profiles of JC-171 and other notable inhibitors of the NOD-like receptor protein 3 (NLRP3) inflam...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity profiles of JC-171 and other notable inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of selective NLRP3 inhibitors is a highly active area of research. This document summarizes available quantitative toxicity data, outlines key experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of these compounds.
Executive Summary
JC-171 is a selective NLRP3 inflammasome inhibitor, identified as a hydroxysulfonamide analog of the parent compound JC-21. It was developed to improve upon the solubility of JC-21. While specific quantitative toxicity data for JC-171 remains limited in publicly accessible literature, this guide provides a framework for comparison by examining the toxicity profiles of other well-characterized NLRP3 inhibitors, such as MCC950. Understanding the potential liabilities of this class of compounds, including off-target effects and organ-specific toxicities, is crucial for the advancement of safe and effective NLRP3-targeted therapeutics.
Comparative Toxicity Data
The following table summarizes the available toxicity data for JC-171 and related NLRP3 inhibitors. It is important to note the current gaps in the publicly available data for JC-171.
Note: The absence of publicly available data for JC-171 and JC-21 highlights the need for further investigation to fully characterize their safety profiles. The data for MCC950 and OLT1177 are provided for comparative context within the class of NLRP3 inhibitors.
Experimental Protocols
Detailed below are generalized protocols for key experiments commonly used to assess the toxicity of small molecule inhibitors. The specific parameters for JC-171 would be found in the primary research literature.
In Vitro Cytotoxicity Assay (MTT Assay)
Cell Seeding: Plate cells (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., JC-171) and a vehicle control for 24-72 hours.
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Acute In Vivo Toxicity Study
Animal Model: Use healthy adult mice or rats (e.g., C57BL/6 mice), divided into several dose groups and a control group.
Compound Administration: Administer the test compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a range of doses. A single administration is typical for acute toxicity.
Observation: Monitor the animals for signs of toxicity, morbidity, and mortality at regular intervals for up to 14 days. Record changes in body weight, food and water consumption, and any behavioral or physiological abnormalities.
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs for histopathological examination to identify any treatment-related lesions.
LD50 Determination: If significant mortality is observed, the median lethal dose (LD50) can be calculated using appropriate statistical methods.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NLRP3 inflammasome activation pathway and a general workflow for evaluating the in vivo toxicity of a novel compound.
Caption: NLRP3 inflammasome activation pathway and point of inhibition by JC-171.
Caption: General workflow for an in vivo acute toxicity study.
Unveiling the Anti-Cancer Potential of JC-171 (UM171): A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals The small molecule JC-171, also known as UM171, has emerged as a compound of significant interest in oncology research. Initially identified for its role in...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The small molecule JC-171, also known as UM171, has emerged as a compound of significant interest in oncology research. Initially identified for its role in the ex vivo expansion of hematopoietic stem cells, recent studies have illuminated its potent anti-neoplastic activity across various cancer types, particularly in breast cancer and leukemia. This guide provides a comprehensive comparison of JC-171's efficacy in different cell lines and animal models, supported by experimental data and detailed protocols to inform further research and development.
In Vitro Efficacy: Potent Cytotoxicity Against a Range of Cancer Cell Lines
JC-171 has demonstrated significant dose-dependent inhibitory effects on the proliferation of multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several breast cancer and leukemia cell lines, showcasing its broad anti-cancer potential.
A study investigating the effects of JC-171 on breast cancer cell lines revealed its ability to inhibit proliferation in both triple-negative (MDA-MB-231) and luminal A (MCF-7) human breast cancer cells, as well as the murine basal-like 4T1 cell line.[1] The compound also showed potent activity against various erythroleukemia cell lines.
Table 1: In Vitro Efficacy of JC-171 (UM171) in Various Cancer Cell Lines. IC50 values represent the concentration of JC-171 required to inhibit the growth of 50% of the cancer cell population.
For comparative purposes, the table below presents the reported IC50 values for standard-of-care chemotherapy agents in some of the same breast cancer cell lines. It is important to note that these values are from different studies and direct head-to-head comparisons should be made with caution due to variations in experimental conditions.
Drug
MDA-MB-231 IC50 (µM)
MCF-7 IC50 (µM)
Paclitaxel
Varies significantly by study
Varies significantly by study
Doxorubicin
~0.04-0.5
~0.05-1.0
Table 2: Reported IC50 Values of Standard Chemotherapy Agents in Breast Cancer Cell Lines. These values are provided for context and are compiled from various sources.
In Vivo Efficacy: Significant Tumor Growth Inhibition in a Preclinical Breast Cancer Model
The anti-tumor activity of JC-171 has been validated in a preclinical animal model of breast cancer. In a study utilizing a 4T1 murine mammary carcinoma xenograft model, JC-171 demonstrated a strong ability to inhibit tumor growth.[1]
BALB/c mice bearing 4T1 tumors were treated with JC-171, and the outcomes were compared to a control group and a group treated with the standard chemotherapy drug, paclitaxel. The results indicated that JC-171's efficacy in suppressing tumor growth was comparable to that of paclitaxel.[1]
Table 3: In Vivo Efficacy of JC-171 (UM171) in a 4T1 Xenograft Mouse Model.
Mechanism of Action: A Dual Role in Regulating Key Signaling Pathways
The anti-cancer effects of JC-171 are attributed to its modulation of key signaling pathways that control cell proliferation, apoptosis, and differentiation. Research indicates that JC-171's mechanism of action is multifaceted, involving the upregulation of tumor suppressor genes and the modulation of oncogenic kinases.
A key aspect of JC-171's activity is the induction of Krüppel-like factor 2 (KLF2), a known tumor suppressor.[1] The upregulation of KLF2 is associated with the increased expression of the cell cycle inhibitor p21, leading to cell cycle arrest and apoptosis.[2]
Concurrently, JC-171 has been shown to increase the expression of PIM kinases (PIM1, PIM2, and PIM3), which are proto-oncogenes.[1] While this may seem counterintuitive, it is suggested that the tumor-suppressive effects of KLF2 induction are dominant. Furthermore, the combination of JC-171 with a pan-PIM inhibitor has been shown to result in even greater tumor growth reduction in culture, suggesting a potential synergistic therapeutic strategy.[3]
Caption: JC-171 (UM171) Signaling Pathway.
Experimental Protocols
To facilitate the replication and further investigation of JC-171's efficacy, detailed protocols for the key experiments are provided below.
In Vitro Cell Proliferation (MTT) Assay
This protocol outlines the steps for determining the IC50 value of JC-171 in cancer cell lines.
Materials:
Cancer cell lines (e.g., MDA-MB-231, MCF-7, 4T1)
Complete cell culture medium (e.g., DMEM with 10% FBS)
JC-171 (UM171) stock solution
96-well plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Microplate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
Drug Treatment: Prepare serial dilutions of JC-171 in complete medium. Remove the old medium from the wells and add 100 µL of the JC-171 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve JC-171).
Incubation: Incubate the plate for 48-72 hours at 37°C.
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo 4T1 Xenograft Model
This protocol describes the establishment of a 4T1 xenograft model and the evaluation of JC-171's anti-tumor efficacy.
Materials:
4T1 murine mammary carcinoma cells
Female BALB/c mice (6-8 weeks old)
JC-171 (UM171) solution for injection
Paclitaxel solution for injection
Vehicle control solution
Calipers for tumor measurement
Procedure:
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 4T1 cells in 100 µL of PBS into the mammary fat pad of each mouse.
Tumor Growth Monitoring: Monitor the mice for tumor development. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, JC-171, paclitaxel).
Drug Administration: Administer the treatments as per the experimental design (e.g., JC-171 at 10 mg/kg and paclitaxel at 8 mg/kg, intraperitoneally, every other day for 2 weeks).
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
Data Analysis: Compare the tumor volumes and weights between the treatment groups and the control group to determine the percentage of tumor growth inhibition.
Caption: Experimental Workflow for Efficacy Evaluation.
Conclusion
JC-171 (UM171) demonstrates significant anti-cancer efficacy in both in vitro and in vivo models of breast cancer and leukemia. Its mechanism of action, involving the induction of the tumor suppressor KLF2, provides a strong rationale for its further development as a potential cancer therapeutic. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this promising compound. Further studies, including head-to-head comparisons with a broader range of standard-of-care agents and investigation into combination therapies, are warranted to fully elucidate the clinical utility of JC-171.
JC-171: A Comparative Performance Analysis Against Known NLRP3 Inflammasome Modulators
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of JC-171's Performance with Alternative NLRP3 Inflammasome Inhibitors and a Review of Pathway Activators, Supported by Experimenta...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of JC-171's Performance with Alternative NLRP3 Inflammasome Inhibitors and a Review of Pathway Activators, Supported by Experimental Data.
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. This guide provides a comparative analysis of JC-171, a selective NLRP3 inflammasome inhibitor, against other known inhibitors and reviews common activators of this pathway.
Performance Benchmarking of NLRP3 Inflammasome Inhibitors
JC-171 has been identified as a selective inhibitor of the NLRP3 inflammasome, demonstrating dose-dependent suppression of IL-1β release. The following table summarizes the half-maximal inhibitory concentration (IC50) values for JC-171 and a selection of other known NLRP3 inhibitors. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.
Inhibitor
IC50 (µM)
Target
Notes
JC-171
8.45
NLRP3
Inhibits LPS/ATP-induced IL-1β release from J774A.1 macrophages.
Directly binds to the ATP-binding motif of the NLRP3 NACHT domain.[2][3]
Oridonin
~0.75
NLRP3
A natural product that covalently modifies NLRP3.[2]
OLT1177 (Dapansutrile)
0.001
NLRP3
Inhibits NLRP3 ATPase activity and blocks the NLRP3-ASC interaction.[2]
Tranilast
10 - 15
NLRP3
An anti-allergic drug that directly binds to the NACHT domain of NLRP3.[2][4][5]
Key Activators of the NLRP3 Inflammasome
A diverse range of stimuli, broadly categorized as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), can activate the NLRP3 inflammasome. Understanding these activators is crucial for designing and interpreting experiments. Common activators include:
Adenosine Triphosphate (ATP): Acts on the P2X7 receptor, leading to potassium efflux.
Nigericin: A microbial toxin that functions as a potassium ionophore.
Crystalline substances: Such as monosodium urate (MSU) crystals, silica, and asbestos.
Bacterial and viral components: Including bacterial toxins and viral RNA.
Experimental Protocols
The following is a generalized protocol for assessing the inhibitory activity of compounds against the NLRP3 inflammasome, based on common methodologies cited in the literature.
In Vitro NLRP3 Inflammasome Inhibition Assay
1. Cell Culture and Priming:
Culture murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in appropriate media.
Seed cells in 96-well plates at a suitable density.
Prime the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
2. Inhibitor Treatment:
Following the priming step, treat the cells with various concentrations of the test inhibitor (e.g., JC-171) for a predetermined duration (e.g., 30-60 minutes).
3. NLRP3 Inflammasome Activation:
Induce NLRP3 inflammasome activation by adding a known activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), for 1-2 hours.
4. Measurement of IL-1β Release:
Collect the cell culture supernatants.
Quantify the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
5. Data Analysis:
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle-treated control.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Molecular Landscape
To better understand the mechanisms discussed, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for inhibitor screening.
Essential Safety and Disposal Procedures for JC-171
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of JC-171, a Selective NLRP3 Inflammasome Inhibitor. This document provides crucial safety and logistical informa...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of JC-171, a Selective NLRP3 Inflammasome Inhibitor.
This document provides crucial safety and logistical information for the proper handling and disposal of JC-171. As a selective inhibitor of the NLRP3 inflammasome, JC-171 is a valuable tool in research, particularly in studies related to inflammatory diseases.[1][2][3] Adherence to proper safety and disposal protocols is paramount to ensure a safe laboratory environment and to comply with regulatory standards.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of JC-171 is the first step in safe handling. This data is summarized in the table below.
Property
Value
CAS Number
2112809-98-8
Molecular Formula
C₁₆H₁₇ClN₂O₅S
Molecular Weight
384.83 g/mol
Physical Appearance
Solid
Solubility
DMSO: 250 mg/mL (649.64 mM)
Storage Temperature
-20°C
Health and Safety Information
While a specific Safety Data Sheet (SDS) for JC-171 was not found, general safety precautions for handling research-grade chemicals of this nature should be strictly followed.
General Handling Precautions:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Emergency Procedures:
Skin Contact: Immediately wash with soap and copious amounts of water.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.
Ingestion: Wash out mouth with water, provided the person is conscious. Call a physician.
Proper Disposal Procedures
The disposal of JC-171 must be conducted in accordance with all local, state, and federal regulations.[4] As a research chemical, it should be treated as hazardous waste unless explicitly stated otherwise by a comprehensive safety assessment.
Step-by-Step Disposal Guidance:
Consult Institutional Guidelines: Before beginning any disposal process, consult your institution's Environmental Health and Safety (EHS) office for specific protocols regarding chemical waste.
Waste Segregation: Do not mix JC-171 waste with other waste streams. It should be collected in a designated, properly labeled, and sealed hazardous waste container.
Container Labeling: The waste container must be clearly labeled with the chemical name ("JC-171"), the quantity, and the appropriate hazard symbols.
Storage of Waste: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by a licensed waste disposal contractor.
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's approved waste management vendor. Do not attempt to dispose of JC-171 down the drain or in regular trash.
Experimental Protocols Cited
JC-171 is a selective NLRP3 inflammasome inhibitor, and its primary mechanism of action is the inhibition of LPS/ATP-induced IL-1β release from macrophages.
Inhibition of IL-1β Release from J774A.1 Macrophages:
Objective: To determine the IC₅₀ of JC-171 for inhibiting NLRP3 inflammasome activation.
Cell Line: J774A.1 murine macrophage cells.
Methodology:
Prime J774A.1 cells with lipopolysaccharide (LPS).
Treat the primed cells with varying concentrations of JC-171.
Induce NLRP3 inflammasome activation with adenosine triphosphate (ATP).
Measure the concentration of released interleukin-1β (IL-1β) in the cell supernatant using an appropriate immunoassay (e.g., ELISA).
Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Result: The IC₅₀ of JC-171 for inhibiting LPS/ATP-induced IL-1β release from J774A.1 macrophages is 8.45 μM.[3][5]
Visualizing the JC-171 Disposal Workflow and Mechanism of Action
To further clarify the procedural steps and the biological context of JC-171, the following diagrams have been generated.
Caption: A flowchart illustrating the key steps for the proper disposal of JC-171 waste.
Caption: A simplified signaling pathway showing how JC-171 inhibits the NLRP3 inflammasome.
Standard Operating Procedure: Personal Protective Equipment and Handling for Compound JC-171
Disclaimer: The following guidelines are a template for handling a novel chemical compound, designated here as JC-171. As "JC-171" does not correspond to a publicly documented chemical entity, this document is based on b...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: The following guidelines are a template for handling a novel chemical compound, designated here as JC-171. As "JC-171" does not correspond to a publicly documented chemical entity, this document is based on best practices for handling potent, uncharacterized research chemicals. All procedures must be adapted following a comprehensive, compound-specific risk assessment once the actual toxicological and physicochemical properties are known.
This document provides essential safety and logistical information for laboratory personnel engaged in handling, storage, and disposal of the novel compound JC-171. Its purpose is to establish clear, procedural guidance to minimize exposure risk and ensure operational safety.
Hazard Assessment and Control
A thorough risk assessment is mandatory before any handling of JC-171. The primary control measure is to minimize exposure through engineering controls, followed by administrative controls and, finally, personal protective equipment (PPE).
Engineering Controls:
Primary: All manipulations involving JC-171 powder (weighing, reconstituting) must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE).
Secondary: For procedures with a lower risk of aerosolization (e.g., handling sealed vials, working with dilute solutions), a Class II Biological Safety Cabinet (BSC) may be appropriate, subject to risk assessment.
Administrative Controls:
Restrict access to areas where JC-171 is stored or handled.
All personnel must complete specific training on this Standard Operating Procedure (SOP) and the handling of potent compounds.
Maintain a designated area for JC-171 work, clearly labeled with appropriate hazard warnings.
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for handling JC-171 in any form. Selection must be based on the specific procedures performed and the associated risks of exposure.
PPE Requirements Summary
Task
Gloves
Eye Protection
Lab Coat/Gown
Respiratory Protection
Handling Solid (Powder)
Double Nitrile/Neoprene
Chemical Safety Goggles
Disposable, Solid-Front Gown
N95/FFP3 Respirator (Minimum)
Handling Liquid (Solutions)
Double Nitrile/Neoprene
Chemical Safety Goggles
Fluid-Resistant Lab Coat
Not required in fume hood
Storage/Transport (Sealed)
Single Nitrile
Safety Glasses
Standard Lab Coat
Not required
Waste Disposal
Double Nitrile/Neoprene
Chemical Safety Goggles
Disposable, Solid-Front Gown
Not required if waste is sealed
Glove Selection and Use
Type: Use powder-free nitrile or neoprene gloves. For prolonged handling or when working with solvents, consult a glove compatibility chart.
Procedure: Always wear double gloves. The outer glove should be removed and disposed of immediately after handling JC-171 or upon suspected contamination. The inner glove is removed upon leaving the designated work area.
Technique: Do not wear gloves outside of the laboratory. Wash hands thoroughly after removing gloves.
Operational Plan: Step-by-Step Handling Protocols
Weighing Solid JC-171
Preparation: Don all required PPE (double gloves, safety goggles, disposable gown, N95 respirator).
Containment: Perform all weighing activities inside a chemical fume hood or CVE.
Procedure:
Use a dedicated, labeled weigh boat or paper.
Carefully transfer the required amount using a chemical spatula.
Minimize the creation of dust.
Close the primary container immediately after dispensing.
Cleanup: Wipe the spatula and weighing area with a suitable deactivating agent (see Section 4) or a solvent-moistened wipe. Dispose of all consumables as hazardous waste.
Reconstituting and Diluting
Preparation: Don appropriate PPE for handling liquids.
Containment: Conduct all liquid transfers within a chemical fume hood.
Procedure:
Add the solvent to the solid JC-171 slowly to avoid splashing.
Cap the vial securely and mix using a vortex or by gentle inversion.
For serial dilutions, use positive displacement pipettes to ensure accuracy and prevent aerosol generation.
Labeling: Clearly label all solution vials with the compound name, concentration, solvent, and date of preparation.
Spill and Decontamination Protocol
Immediate action is critical in the event of a spill to prevent wider contamination and exposure.
Spill Response Workflow
Caption: Workflow for responding to a JC-171 spill.
Decontamination Solution
A 10% solution of a laboratory-grade detergent in water is recommended for general surface cleaning. For deactivation, a solution of 1 M sodium hydroxide or 10% bleach may be effective, but compatibility with JC-171 must be verified.
Disposal Plan
All materials contaminated with JC-171 are considered hazardous chemical waste and must be disposed of accordingly.
Waste Segregation and Collection
Waste Type
Container
Disposal Procedure
Solid Waste
Labeled, sealed plastic bag or drum
Collect all contaminated consumables (gloves, wipes, weigh boats).
Liquid Waste
Labeled, sealed waste container
Collect all unused solutions and solvent rinses. Do not mix with other waste streams.
Sharps
Puncture-proof sharps container
Collect all contaminated needles, syringes, and glass Pasteur pipettes.
Procedure:
Segregate waste streams at the point of generation.
All waste containers must be clearly labeled "Hazardous Waste: JC-171" and kept securely sealed when not in use.
Store waste in a designated satellite accumulation area.
Arrange for pickup and disposal through the institution's Environmental Health and Safety (EHS) department.
Experimental Workflow: In Vitro Cell-Based Assay
The following diagram outlines a typical workflow for using JC-171 in a cell-based assay, highlighting key safety and handling checkpoints.
Caption: General experimental workflow for a JC-171 cell-based assay.
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